(3S,4S)-Tofacitinib-d3
Description
Properties
Molecular Formula |
C₁₆H₁₇D₃N₆O |
|---|---|
Molecular Weight |
315.39 |
Synonyms |
(3S,4S)-4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile; 2-Isocyano-1-((3S,4S)-4-methyl-3-(methyl-d3(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Qualifying (3S,4S)-Tofacitinib-d3 for Bioanalytical Applications
Executive Summary: The Criticality of Stereochemical & Isotopic Fidelity
In the bioanalysis of Janus kinase (JAK) inhibitors, precision is non-negotiable. While (3R,4R)-Tofacitinib represents the active pharmaceutical ingredient (API), its enantiomer, (3S,4S)-Tofacitinib , is a critical process-related impurity and degradation product that must be monitored.
This guide addresses the Certificate of Analysis (CoA) for (3S,4S)-Tofacitinib-d3 . This is a highly specialized reagent: a stable isotope-labeled internal standard (SIL-IS) designed specifically for the chiral quantification of the (3S,4S) enantiomer.
Why this specific reagent? Standard Tofacitinib-d3 (3R,4R) cannot be used to accurately quantify the (3S,4S) impurity in chiral chromatography because the two enantiomers will separate. To correct for matrix effects specifically at the retention time of the (3S,4S) impurity, you require the matched isotopologue: (3S,4S)-Tofacitinib-d3 .
The Anatomy of the CoA: Key Parameters & Interpretation
A standard CoA lists data; a high-quality CoA provides forensic evidence of suitability. When reviewing the CoA for (3S,4S)-Tofacitinib-d3, prioritize the following four pillars.
Identity & Stereochemistry
The CoA must explicitly confirm the absolute configuration. Tofacitinib has two chiral centers; inversion at both yields the enantiomer.
| Parameter | Specification | Technical Insight |
| Chemical Name | (3S,4S)-Tofacitinib-d3 (Citrate or Free Base) | Verify salt form. Citrate is common for stability; Free Base for lipophilic extraction. |
| Structure | Mirror image of active drug | Must show (3S,4S) configuration at piperidine ring. |
| Proton NMR | Conforms to structure | Confirm absence of diastereomeric signals (3R,4S or 3S,4R). |
| Chiral Purity (ee) | > 98% (3S,4S) | Critical: If the standard contains (3R,4R), it will co-elute with the API in chiral assays, causing massive interference. |
Isotopic Purity (The "d3" Factor)
For Mass Spectrometry (LC-MS/MS), the "d3" label (typically on the N-methyl group) shifts the precursor mass by +3 Da.
-
Isotopic Enrichment: Should be ≥ 99% deuterated.
-
Unlabeled (d0) Content: Must be < 0.5%.
-
Why? "d0" is the non-labeled form. If your Internal Standard contains d0, you are artificially adding the analyte you are trying to measure into your sample. This destroys the Lower Limit of Quantitation (LLOQ).
-
Chemical Purity
-
HPLC Purity: > 98%.
-
Residual Solvents: DMSO or Methanol are common from synthesis; ensure levels don't interfere with your reconstitution.
Technical Deep Dive: The Validation Workflow
The following diagram illustrates the decision logic when receiving a new lot of (3S,4S)-Tofacitinib-d3.
Figure 1: Critical Decision Matrix for qualifying the enantiomeric internal standard. Note the sequential check of chiral purity followed by isotopic purity.
Experimental Protocol: Handling & Application
Solubility & Stock Preparation
(3S,4S)-Tofacitinib-d3 is lipophilic but contains polar moieties. Improper solubilization leads to micro-precipitation and poor precision.
Recommended Solvent System:
-
Primary Stock: Dissolve in 100% DMSO or Methanol. (Target: 1 mg/mL).
-
Note: Avoid water for the primary stock to prevent hydrolysis over long-term storage.
-
-
Working Solution: Dilute into 50:50 Acetonitrile:Water.
-
Storage: -20°C (Stable for ~6 months; verify with stability data).
-
The "Cross-Signal Interference" (CSI) Test
Before running samples, you must experimentally validate the CoA's isotopic purity claim.
Objective: Ensure the IS does not contribute signal to the Analyte channel (d0 contribution) and vice versa.
Protocol:
-
Blank Sample: Inject mobile phase. (Expect: 0 counts).
-
IS Only Sample: Inject (3S,4S)-Tofacitinib-d3 at working concentration (e.g., 50 ng/mL).
-
Monitor: Analyte transition (m/z 313.2 → 149.1).
-
Acceptance: Signal must be < 5% of the LLOQ response.
-
-
Analyte Only Sample: Inject (3S,4S)-Tofacitinib (unlabeled) at ULOQ concentration.
-
Monitor: IS transition (m/z 316.2 → 149.1).
-
Acceptance: Signal must be < 5% of the IS working response.
-
Chiral LC-MS/MS Methodology
To utilize this CoA effectively, you must employ a chiral separation method. Standard C18 columns will not separate the (3S,4S) IS from the (3R,4R) drug, rendering the specific stereochemistry of your IS irrelevant.
Suggested Conditions:
-
Column: Chiralpak IH or AD-3 (Amylose-based).
-
Mobile Phase: Ammonium Acetate (pH 8.[1][2]0) / Acetonitrile (Isocratic).
-
Why pH 8.0? Tofacitinib is basic; higher pH suppresses ionization of the amine, improving peak shape on chiral selectors.
Figure 2: The Bioanalytical Pathway.[3][4][5] The (3S,4S)-d3 IS co-elutes specifically with the (3S,4S) impurity, providing accurate correction for that specific elution window.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[6] (2022).[3][6] Available at: [Link]
-
Tanaka, et al. Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral HPLC. MDPI Separations (2024). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. (3S,4S)-Tofacitinib | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
function of deuterated standards in bioanalysis
An In-Depth Technical Guide on the Core Function of Deuterated Standards in Bioanalysis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the critical role of deuterated internal standards in modern bioanalytical workflows, particularly within the context of liquid chromatography-mass spectrometry (LC-MS). Moving beyond a simplistic overview, this document delves into the fundamental principles, practical applications, and potential challenges associated with their use, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Foundational Need: Why an Internal Standard is Non-Negotiable in Bioanalysis
In quantitative bioanalysis, the ultimate goal is to determine the precise concentration of an analyte within a complex biological matrix such as plasma, urine, or tissue homogenate. However, the journey from sample collection to final data output is fraught with potential sources of variability. These can include sample preparation inconsistencies (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), instrument fluctuations (e.g., injection volume variations, ionization suppression/enhancement in the mass spectrometer), and sample degradation.
An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical workflow. The fundamental premise is that the IS will experience the same sources of variability as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, we can normalize for these variations, leading to significantly improved accuracy and precision in the final concentration measurement.
The ideal internal standard should possess several key characteristics:
-
It should be chemically and physically similar to the analyte.
-
It should not be present in the biological matrix being analyzed.
-
It should not interfere with the detection of the analyte.
-
It should be of high purity and available in a stable, well-characterized form.
This is where deuterated standards emerge as the gold standard in many bioanalytical applications.
The Deuterated Advantage: "Mass-Shifting" without Altering Chemistry
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms (¹H) have been replaced by their heavier isotope, deuterium (²H). This seemingly subtle modification has profound implications for bioanalysis.
Near-Identical Physicochemical Properties
Because deuterium is an isotope of hydrogen, its substitution into the analyte's molecular structure results in a negligible change in its chemical properties. This means that the deuterated IS will have nearly identical:
-
Polarity and Solubility: Ensuring it behaves similarly during extraction and chromatographic separation.
-
Ionization Efficiency: Leading to a comparable response in the mass spectrometer's ion source.
This near-perfect chemical mimicry is the primary reason why deuterated standards are considered the "gold standard" for internal standardization in LC-MS-based bioanalysis.
The Power of Mass Differentiation
While chemically similar, the deuterated IS is easily distinguished from the native analyte by its higher mass. Each deuterium atom adds approximately 1.006 Da to the molecular weight. This mass difference allows the mass spectrometer to selectively monitor both the analyte and the IS simultaneously, without any chromatographic interference between the two.
Figure 1: A generalized workflow illustrating the integration of a deuterated internal standard in a typical bioanalytical method.
Mitigating the Matrix Effect: A Key Function
The "matrix effect" is a major challenge in bioanalysis, particularly when using electrospray ionization (ESI). It refers to the suppression or enhancement of the analyte's ionization due to co-eluting, undetected components from the biological matrix. This can lead to significant inaccuracies in quantitation.
Because a deuterated IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By using the analyte/IS response ratio, the matrix effect is effectively canceled out, leading to more robust and reliable data.
Figure 2: Logical diagram showing how a co-eluting deuterated internal standard normalizes for matrix-induced ion suppression.
Practical Considerations and Experimental Protocols
While deuterated standards are powerful tools, their effective implementation requires careful consideration of several factors.
Purity is Paramount: Isotopic and Chemical
The purity of the deuterated IS is critical. Two types of purity must be assessed:
-
Chemical Purity: The absence of any other chemical compounds. This is typically assessed by standard analytical techniques like HPLC-UV or LC-MS.
-
Isotopic Purity: The percentage of the deuterated standard that is fully labeled with deuterium, and the absence of the unlabeled analyte. The presence of unlabeled analyte in the IS can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantitation (LLOQ).
Protocol: Assessing Isotopic Contribution
-
Prepare a Zero Sample: Extract a blank matrix sample (a sample of the biological matrix with no analyte).
-
Spike with IS: Add the deuterated internal standard at the same concentration used in the analytical method.
-
Analyze: Inject the sample into the LC-MS system.
-
Monitor Analyte MRM: Monitor the mass transition (MRM) for the unlabeled analyte.
-
Evaluate Response: The response detected in the analyte's MRM channel should be minimal. According to regulatory guidelines, the contribution of the IS to the analyte signal should not exceed 5% of the analyte response at the LLOQ.
Determining the Optimal Concentration
The concentration of the deuterated IS should be carefully chosen to ensure a stable and reproducible response across the entire calibration range. A common practice is to use a concentration that is in the middle of the calibration curve.
Protocol: Internal Standard Concentration Selection
-
Prepare Samples: Prepare a series of samples containing the deuterated IS at various concentrations (e.g., low, medium, and high) within the expected analytical range.
-
Analyze: Inject these samples and assess the peak shape and response intensity of the IS.
-
Select Concentration: Choose a concentration that provides a robust signal (e.g., a peak area of at least 5,000-10,000 counts) without saturating the detector. The response should be consistent across multiple injections.
Potential Pitfalls: Deuterium Exchange
In some cases, deuterium atoms, particularly those on heteroatoms like oxygen (-OH) or nitrogen (-NH), can exchange with hydrogen atoms from the solvent (e.g., water) or on the chromatographic column. This "back-exchange" can lead to a loss of the mass difference between the analyte and the IS, compromising the assay. Therefore, it is crucial to select deuterated standards where the deuterium atoms are placed on stable carbon positions within the molecule.
Summary of Key Parameters in Bioanalytical Method Validation
The use of deuterated internal standards is a cornerstone of robust bioanalytical method validation as per regulatory guidelines from agencies like the FDA and EMA. The table below summarizes key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Calibration Curve | A plot of the analyte/IS response ratio vs. analyte concentration. | r² ≥ 0.99; at least 75% of standards within ±15% of nominal (±20% at LLOQ) |
| Accuracy & Precision | The closeness of measured values to the nominal concentration. | Within ±15% of nominal (±20% at LLOQ) for QCs at multiple levels. |
| Matrix Effect | Assessment of ion suppression/enhancement from the biological matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability in the biological matrix under various storage conditions. | Mean concentration within ±15% of nominal. |
Conclusion
Deuterated internal standards are an indispensable tool in modern bioanalysis. Their ability to mimic the analyte's behavior during sample preparation and analysis, while being distinguishable by mass, allows for the effective normalization of a wide range of experimental variables. Most critically, they are the most effective means of mitigating the unpredictable and often significant impact of matrix effects in LC-MS analysis. The proper selection, characterization, and implementation of deuterated standards are fundamental to developing robust, reliable, and regulatory-compliant bioanalytical methods that form the backbone of pharmaceutical development and clinical research.
References
understanding stereoisomers of Tofacitinib
An In-Depth Technical Guide to the Stereoisomers of Tofacitinib
Prepared by: Gemini, Senior Application Scientist
Abstract
Tofacitinib is a potent, orally administered Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and psoriatic arthritis.[1][2] Its molecular structure contains two chiral centers, giving rise to four distinct stereoisomers. The therapeutic efficacy of Tofacitinib is exclusively attributed to the (3R,4R)-enantiomer, rendering the control and analysis of its stereochemical purity a critical aspect of drug development and manufacturing. This guide provides a comprehensive technical overview of the stereoisomers of Tofacitinib, designed for researchers, scientists, and drug development professionals. We will explore the synthetic challenges in achieving stereochemical control, detail robust analytical methodologies for the separation and quantification of all four isomers, discuss their differential pharmacology, and examine the regulatory framework governing stereoisomeric drugs. This document synthesizes field-proven insights with established scientific principles to offer a definitive resource on the stereochemistry of Tofacitinib.
The Centrality of Chirality in Tofacitinib's Mechanism and Development
Tofacitinib: A Targeted Modulator of the JAK-STAT Pathway
Tofacitinib functions by inhibiting the Janus kinase family of enzymes, particularly JAK1 and JAK3.[3] These enzymes are intracellular tyrosine kinases that play a pivotal role in the signaling cascade of numerous cytokines and growth factors integral to immune response and inflammation.[4][5] By binding to the ATP-binding site of JAKs, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking their translocation to the nucleus and subsequent modulation of gene transcription.[1][3] This interruption of the JAK-STAT pathway effectively downregulates the inflammatory response, which is the cornerstone of its therapeutic effect in autoimmune disorders.[6]
The "Stereoisomer Problem": Why Configuration Matters
Drug molecules with chiral centers can exist as stereoisomers, which have identical atomic compositions but different three-dimensional arrangements. Enantiomers (non-superimposable mirror images) often exhibit profound differences in their biological activity, including pharmacology, toxicology, and pharmacokinetics.[7][8] This is because biological targets like enzymes and receptors are themselves chiral, leading to specific structure-activity relationships.
Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines. It is no longer sufficient to develop a chiral drug as a simple racemate (a 50:50 mixture of enantiomers) without thorough characterization of the individual isomers.[9][10] The FDA mandates that the stereoisomeric composition of a drug be known and that quantitative assays for individual enantiomers be developed early in the drug development process.[9]
Tofacitinib's Four Stereoisomers
Tofacitinib possesses two chiral centers on its piperidine ring at the C3 and C4 positions. This gives rise to four possible stereoisomers: a pair of enantiomers (RR/SS) and a pair of diastereomers (RS/SR).
-
(3R,4R)-Tofacitinib : The therapeutically active isomer.
-
(3S,4S)-Tofacitinib : The enantiomer of the active isomer.
-
(3R,4S)-Tofacitinib : A diastereomer.
-
(3S,4R)-Tofacitinib : A diastereomer.
It has been unequivocally established that only the (3R,4R) configuration is an effective JAK inhibitor; the other configurations lack this biological equivalence.[11] Therefore, Tofacitinib is developed as a single-enantiomer drug, making the synthesis of the correct isomer and the control of its "chiral pollutants" a paramount concern.
Synthesis and Stereocontrol: The Pursuit of the (3R,4R) Isomer
The Synthetic Challenge
The synthesis of Tofacitinib can be retrosynthetically divided into two primary components: the pyrrolo[2,3-d]pyrimidine core and the chiral 3-amino-4-methylpiperidine side chain.[12] While the synthesis of the heterocyclic core is relatively straightforward, the construction of the piperidine moiety with the correct cis-(3R,4R) stereochemistry presents a significant challenge.[1][12] Non-stereoselective methods would produce a mixture of all four isomers, necessitating a difficult and often low-yield separation process.
Causality in Synthetic Strategy: Why Asymmetric Synthesis and Resolution are Key
To overcome this, industrial-scale syntheses prioritize stereocontrol. The causality is simple: introducing chirality early and efficiently prevents the formation of unwanted isomers, streamlining the process and improving the overall yield of the active pharmaceutical ingredient (API). This is typically achieved through two main approaches:
-
Asymmetric Synthesis : Building the chiral piperidine intermediate from a chiral starting material or using a chiral catalyst to guide the formation of the desired stereocenters.[12]
-
Chiral Resolution : Synthesizing a racemic or diastereomeric mixture of the piperidine intermediate and then separating the desired (3R,4R) isomer. This is often accomplished using a chiral resolving agent, such as a derivative of tartaric acid, which forms diastereomeric salts that can be separated by crystallization.[1][13][14] Another method is the use of preparative chiral chromatography to separate the enantiomers directly.[1]
A common synthetic route involves the coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a protected form of (3R,4R)-N,4-dimethylpiperidin-3-amine, followed by deprotection and subsequent reaction steps to yield the final Tofacitinib molecule.[11][15]
Analytical Methodologies for Stereoisomer Control
The Mandate for a Validated, Stereospecific Assay
For a single-enantiomer drug like Tofacitinib, a robust and validated analytical method capable of separating and quantifying all potential stereoisomeric impurities is a regulatory necessity.[16] The goal is to ensure that each batch of the drug substance contains the desired (3R,4R)-isomer at the specified purity and that the levels of the inactive (and potentially harmful) isomers are strictly controlled.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for this purpose. The separation is achieved on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a support (typically silica gel). The differential interaction between the Tofacitinib enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Recent advancements have led to the development of highly efficient reversed-phase chiral HPLC methods, which are often considered more environmentally friendly than traditional normal-phase methods.[7][8]
Experimental Protocol: Chiral HPLC for Tofacitinib Enantiomeric Purity
This protocol is a self-validating system. The inclusion of a system suitability test ensures the analytical setup is performing correctly before the analysis of any test samples, guaranteeing the trustworthiness of the results.
Objective: To separate and quantify the (3S,4S)-enantiomer impurity in a (3R,4R)-Tofacitinib drug substance.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | CHIRALPAK IH (or similar amylose-based CSP) | Provides optimal chiral recognition and separation for Tofacitinib enantiomers.[7][8] |
| Mobile Phase | Ammonium acetate buffer (pH 8.0) and Acetonitrile (gradient elution) | Reversed-phase conditions are robust and the alkaline pH enhances separation.[8][16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, balancing analysis time and resolution. |
| Detection | UV at 285 nm | Wavelength of maximum absorbance for Tofacitinib, ensuring high sensitivity.[8] |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
Step-by-Step Methodology:
-
System Suitability Solution Preparation: Prepare a solution containing a known concentration of both (3R,4R)-Tofacitinib and its (3S,4S)-enantiomer (e.g., 0.5 mg/mL of the main isomer and 5 µg/mL of the enantiomeric impurity). This solution is critical for validating the system's performance.
-
Sample Solution Preparation: Accurately weigh and dissolve the Tofacitinib sample to be tested in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
System Suitability Test (SST):
-
Inject the System Suitability Solution.
-
Record the chromatogram.
-
Verification: The system is deemed suitable for analysis only if it meets pre-defined criteria. This is the self-validating step.
-
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | > 2.0 between (3R,4R) and (3S,4S) peaks | Ensures baseline separation of the two enantiomers for accurate quantification. |
| Tailing Factor (T) | ≤ 2.0 for the (3R,4R) peak | Confirms good peak shape, which is essential for accurate integration. |
| RSD of Peak Area | ≤ 2.0% (from 5 replicate injections) | Demonstrates the precision and reproducibility of the system. |
-
Sample Analysis:
-
Once the SST criteria are met, inject the Sample Solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to (3R,4R)-Tofacitinib and its enantiomer based on their retention times established during the SST.
-
Calculate the percentage of the enantiomeric impurity using the peak areas. A method for determining the four optical isomers on a Chiralpak IC column has also been reported.[17]
-
Differential Pharmacology and Safety Profile
On-Target Activity and Pharmacokinetics
The pharmacological rationale for developing (3R,4R)-Tofacitinib as a single isomer is its selective activity. In vitro studies have confirmed its higher selectivity for JAK3, which was a key factor in its design.[18] The other stereoisomers do not possess the correct three-dimensional structure to bind effectively to the ATP-binding pocket of the Janus kinases and are considered biologically inactive from a therapeutic standpoint.[11]
Tofacitinib is rapidly absorbed, with peak plasma concentrations occurring approximately one hour after oral administration.[19] It has a terminal half-life of about 3.2 hours.[19] The drug is primarily metabolized in the liver by CYP3A4, with a minor contribution from CYP2C19, and is cleared both hepatically (~70%) and renally (~30%).[19] While specific pharmacokinetic data for the inactive isomers in humans are not widely published, regulatory guidelines would require an assessment of their absorption, distribution, metabolism, and excretion (ADME) profiles during development to ensure they do not pose an undue toxicological burden.[9]
Off-Target Effects and Toxicological Considerations
The safety profile of Tofacitinib is well-characterized. However, the potential for off-target effects is an area of ongoing research for all kinase inhibitors. Studies using machine learning have predicted potential off-target interactions for Tofacitinib, though these have not yet been shown to explain observed side effects like an increased risk of thrombosis.[20] It is crucial to consider that inactive stereoisomers, while not contributing to efficacy, could have their own unique off-target interactions or toxicological profiles. Therefore, minimizing their presence in the final drug product is a key principle of quality control and patient safety.
The Regulatory Framework for Stereoisomeric Drugs
The development of Tofacitinib as a single enantiomer aligns with modern regulatory expectations. Since the landmark FDA policy statement in 1992, the approach to chiral drugs has shifted dramatically.[9][21][22]
Key Regulatory Requirements:
-
Characterization: The stereoisomeric composition of the drug substance must be fully characterized.
-
Control: Specifications for the final product must include a limit for unwanted stereoisomers. For single-enantiomer drugs, this is often set at less than 1% of the opposite enantiomer.[16]
-
Justification: The choice to develop a single enantiomer or a racemate must be justified based on pharmacological, toxicological, and pharmacokinetic data.
-
Assay Development: A validated, stereospecific analytical method is required for release testing and stability studies.[9]
These principles, echoed by the International Council for Harmonisation (ICH), ensure that the identity, strength, quality, and purity of a chiral drug are maintained from a stereochemical perspective.[23]
Conclusion
The therapeutic success of Tofacitinib is a testament to the precise application of stereochemistry in modern drug design. Its activity resides solely in the (3R,4R)-isomer, a fact that dictates every aspect of its development, from complex stereoselective synthesis to rigorous analytical control using techniques like chiral HPLC. For scientists and researchers in the pharmaceutical industry, the story of Tofacitinib's stereoisomers serves as a powerful case study in the importance of understanding and controlling chirality. Adherence to these principles is not merely a regulatory hurdle but a fundamental component of ensuring the safety, efficacy, and quality of chiral medicines. Future research may further elucidate the specific toxicological profiles of the inactive isomers, reinforcing the imperative to minimize their presence in the final therapeutic product.
References
- CN111533746A - Synthesis method of tofacitinib citrate - Google P
- Method for detecting chiral intermediate and enantiomer of tofacitinib - Google P
- Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application.
-
Tofacitinib | Arthritis UK. (URL: [Link])
-
Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. MDPI. (URL: [Link])
- Dowty, M. E., et al. (2014). The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(4), 759-773. (URL: )
- Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chrom
-
Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. ResearchGate. (URL: [Link])
- Determination of Four Enantiomers in Tofacitinib Citr
-
Tofacitinib synthesis. University of Nebraska-Lincoln. (URL: [Link])
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. (URL: [Link])
-
The Exploration of Chirality for Improved Druggability within the Human Kinome. PMC - NIH. (URL: [Link])
- CN104678001A - Method for separating and measuring tofacitinib citrate and optical isomer of tofacitinib citrate by adopting liquid chromatography - Google P
-
Development of New Stereoisomeric Drugs May 1992. FDA. (URL: [Link])
-
Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. PubMed. (URL: [Link])
-
Basic Mechanisms of JAK Inhibition. PMC - NIH. (URL: [Link])
-
Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ChemRxiv. (URL: [Link])
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Omega. (URL: [Link])
-
Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology. (URL: [Link])
-
(PDF) Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ResearchGate. (URL: [Link])
-
(PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. (URL: [Link])
-
JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle. Life Science Alliance. (URL: [Link])
-
The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. (URL: [Link])
-
Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. Chiral Clarity. (URL: [Link])
-
The FDA perspective on the development of stereoisomers. PubMed. (URL: [Link])
-
FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society. (URL: [Link])
-
Guidance for Industry #169 - Drug Substance. FDA. (URL: [Link])
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 3. JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 7. Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 12. research.unl.pt [research.unl.pt]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. fda.gov [fda.gov]
Technical Deep Dive: Mechanism of Action of Tofacitinib (JAK Inhibitor)
[1]
Executive Summary
Tofacitinib (CP-690,550) represents a paradigm shift in immunomodulation, functioning as a targeted synthetic disease-modifying antirheumatic drug (tsDMARD). Unlike biologic agents that target extracellular cytokines (e.g., monoclonal antibodies against TNF
Its primary mechanism is the reversible, competitive inhibition of the ATP-binding site within the Janus Kinase (JAK) enzymes.[1] By preventing ATP hydrolysis, Tofacitinib blocks the phosphorylation of the kinase activation loop and the subsequent phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins. This blockade severs the signaling bridge between cytokine receptors and the nucleus, effectively silencing the gene transcription programs driving chronic inflammation.
Molecular Pharmacology & Structural Kinetics
The ATP-Competitive Binding Mechanism
Tofacitinib does not bind to the cytokine receptor itself. Instead, it targets the catalytic JH1 domain of the JAK kinase.
-
Binding Site: The molecule docks into the ATP-binding pocket of the kinase domain.
-
Mode of Inhibition: It acts as a competitive inhibitor against ATP.[1] By occupying this pocket, it sterically hinders the entry of ATP, thereby preventing the transfer of the
-phosphate group from ATP to the tyrosine residues on the JAK enzyme (autophosphorylation) and the STAT proteins (transphosphorylation). -
Structural Stabilization: Crystallographic studies reveal that Tofacitinib binding is stabilized by hydrogen bonds with conserved residues in the hinge region of the kinase.[2][3]
Selectivity Profile
While Tofacitinib is often described as a pan-JAK inhibitor, it exhibits distinct functional selectivity. It is most potent against JAK1 and JAK3 , with reduced functional activity against JAK2 and TYK2 in cellular contexts.[4][5] This selectivity is crucial for its safety profile, sparing the JAK2-homodimer pathways (like EPO signaling) to a greater extent than JAK1/3 pathways, thereby mitigating severe anemia risks compared to non-selective inhibition.
Table 1: Comparative Potency Data (IC
)
| Target Kinase | Enzymatic Assay IC | Cellular Assay IC | Primary Cytokines Affected |
| JAK3 | 0.7 – 1.6 | ~50 (IL-2 driven) | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 |
| JAK1 | 1.7 – 3.7 | ~50 (IL-6 driven) | IL-6, IFN |
| JAK2 | 1.8 – 4.1 | > 150 (EPO driven) | GM-CSF, EPO, IL-12, IL-23 |
| TYK2 | 16 – 34 | > 500 | IL-12, IL-23, Type I IFNs |
Note: While enzymatic IC
Signaling Architecture: The JAK-STAT Blockade
The clinical efficacy of Tofacitinib stems from its ability to interrupt specific cytokine signaling pathways that rely on JAK1 and JAK3.[5]
The Pathway Logic
-
Ligand Binding: A cytokine (e.g., IL-6 or IL-15) binds to its cell surface receptor.
-
Receptor Dimerization: This brings two receptor-associated JAKs into proximity (e.g., JAK1 and JAK3).
-
Auto-phosphorylation: In a normal state, JAKs trans-phosphorylate each other to activate. (Blocked by Tofacitinib) [4][6][7][8][9][10]
-
STAT Recruitment: Activated JAKs phosphorylate tyrosine residues on the receptor tail, creating docking sites for STATs.[11]
-
STAT Activation: JAKs phosphorylate the recruited STATs. (Blocked by Tofacitinib) [4][6][7][8][9][10]
-
Translocation: Phosphorylated STATs (pSTATs) dimerize and move to the nucleus to regulate gene expression.[2][5][11]
Visualization of the Blockade
The following diagram illustrates the specific interruption point within the JAK-STAT cascade.
Figure 1: Mechanism of Action showing Tofacitinib competitively blocking ATP binding at the JAK catalytic site, preventing downstream STAT phosphorylation.
Experimental Validation Framework
For researchers aiming to validate Tofacitinib's mechanism or potency in new cell types, the following protocols represent the industry standard. These protocols prioritize robustness and reproducibility .
Protocol A: Cell-Based Phospho-Flow Cytometry (Ex Vivo PD Assay)
This is the "gold standard" for assessing functional JAK inhibition in a physiological context. It measures the phosphorylation status of STAT proteins (pSTAT) in specific immune cell subsets.[6]
Objective: Quantify the IC
Reagents:
-
Fresh human whole blood or PBMCs.
-
Recombinant Cytokines: IL-6 (100 ng/mL) or IL-2 (100 ng/mL).
-
Fixation Buffer: 1.5% Paraformaldehyde (PFA).
-
Permeabilization Buffer: 100% Methanol (ice-cold).
-
Antibodies: Anti-CD3, Anti-CD4, Anti-pSTAT3 (Y705), Anti-pSTAT5 (Y694).
Workflow Logic:
-
Pre-incubation: Blood is treated with serial dilutions of Tofacitinib (e.g., 0.1 nM to 10
M) for 15-30 minutes. Causality: This allows the drug to equilibrate and bind available JAK active sites before the system is stressed. -
Stimulation: Add cytokine (e.g., IL-6) for exactly 15 minutes at 37°C. Causality: 15 minutes is the peak phosphorylation window for STATs; longer times induce negative feedback loops (SOCS).
-
Fixation: Immediately add PFA. Causality: Freezes the phosphorylation state instantly, preventing phosphatase activity.
-
Permeabilization: Treat with ice-cold methanol. Causality: Porates the nuclear membrane to allow antibodies access to nuclear pSTATs.
-
Staining & Acquisition: Stain and run on a Flow Cytometer.
Protocol B: Enzymatic Kinase Assay (FRET/TR-FRET)
Used for high-throughput screening to determine intrinsic binding affinity (
Methodology: Uses recombinant JAK catalytic domains and a peptide substrate labeled with a fluorophore.
-
Incubate JAK enzyme + Tofacitinib + ATP + Peptide Substrate.
-
Detect phosphorylation using a specific antibody labeled with a donor fluorophore (e.g., Europium) and the peptide acceptor.
-
Readout: A decrease in FRET signal correlates with enzyme inhibition.
Experimental Workflow Diagram
The following diagram details the critical path for the Cell-Based Phospho-Flow assay.
Figure 2: Step-by-step workflow for the ex vivo Phospho-Flow Cytometry assay to validate JAK inhibition.
References
-
Pfizer Inc. (2012). Xeljanz (tofacitinib) Prescribing Information. U.S. Food and Drug Administration.[11][12] [Link]
-
Meyer, D. M., et al. (2010).[4][13] Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. Journal of Inflammation. [Link]
-
Ghoreschi, K., et al. (2011).[4][13] Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550). The Journal of Immunology. [Link]
-
Changelian, P. S., et al. (2003).[1] Prevention of Organ Allograft Rejection by a Specific Janus Kinase 3 Inhibitor. Science. [Link]
-
Flanagan, M. E., et al. (2010).[1] Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]
-
O'Shea, J. J., et al. (2013). JAKs and STATs in Immunity, Immunodeficiency, and Cancer. The New England Journal of Medicine. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Guide: Solubility and Stability of (3S,4S)-Tofacitinib-d3
The following technical guide details the solubility, stability, and handling of (3S,4S)-Tofacitinib-d3 .
Note on Stereochemistry & Isotopologues: (3S,4S)-Tofacitinib is the enantiomer of the active pharmaceutical ingredient (Tofacitinib, which is the 3R,4R isomer). In achiral environments (solvents, buffers), enantiomers exhibit identical physicochemical properties (solubility, pKa, chemical stability). Therefore, the quantitative solubility and stability data presented here are derived from the extensive characterization of the parent drug (3R,4R) but are scientifically valid for the (3S,4S) enantiomer. The -d3 designation indicates stable isotope labeling (Deuterium), primarily used as an internal standard for mass spectrometry.
Executive Summary
(3S,4S)-Tofacitinib-d3 is a deuterated, enantiopure reference standard typically used in LC-MS/MS bioanalysis to quantify Tofacitinib or to determine chiral purity.[1] Its physicochemical profile is defined by pH-dependent aqueous solubility (high in acid, low in neutral/base) and a susceptibility to base-catalyzed hydrolysis .[1]
For accurate analytical results, researchers must maintain the compound in acidic matrices (pH < 4.0) during processing and utilize DMSO for high-concentration stock solutions.
Physicochemical Profile
| Parameter | Value / Description |
| Chemical Name | 3-((3S,4S)-4-methyl-3-((methyl-d3)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
| Molecular Formula | C₁₆H₁₇D₃N₆O |
| Molecular Weight | ~315.39 g/mol (Free Base) |
| pKa | 5.2 (Basic, piperidine nitrogen) |
| LogP | ~1.15 (Lipophilic at neutral pH) |
| Isotopic Label | N-methyl-d3 (Bridging nitrogen) |
| Hygroscopicity | Slightly hygroscopic (Store desiccated) |
Solubility Landscape
Aqueous Solubility vs. pH
(3S,4S)-Tofacitinib-d3 behaves as a weak base.[1] Its solubility is critically dependent on the ionization of the piperidine nitrogen.
-
pH < 3.5 (High Solubility): The molecule is fully protonated. Solubility exceeds 5.0 mg/mL .[2]
-
pH > 5.5 (Low Solubility): The molecule exists primarily as the free base. Solubility drops precipitously to the intrinsic limit of ~0.147 mg/mL (147 µg/mL) .
Critical Implication: When diluting stock solutions into aqueous buffers (e.g., for cell culture or enzymatic assays), ensure the final concentration does not exceed 100 µg/mL if the pH is neutral (7.4), otherwise precipitation will occur.
Organic Solvent Compatibility
For the preparation of master stock solutions, organic solvents are required to achieve high concentrations.
| Solvent | Solubility Limit | Recommendation |
| DMSO | ≥ 100 mg/mL | Recommended for cryo-storage (-20°C).[1] |
| Methanol | ≥ 50 mg/mL | Good for intermediate dilutions; volatile.[1] |
| Ethanol | ~ 10 mg/mL | Lower solubility; less ideal for high-conc stocks.[1] |
| Acetonitrile | Moderate | Useful for LC-MS mobile phase preparation.[1] |
Stability Assessment
Chemical Stability
The stability of (3S,4S)-Tofacitinib-d3 is governed by the susceptibility of the cyanoacetyl group to hydrolysis.
-
Acidic Stability (pH 2.0 – 5.0): High. The compound is exceptionally stable in acidic media.[2] LC-MS samples acidified with 0.1% Formic Acid are stable for >48 hours in autosamplers.[1]
-
Basic Stability (pH > 8.0): Low. Rapid base-catalyzed hydrolysis occurs, cleaving the cyanoacetyl moiety to form Descyanoacetyl-Tofacitinib .[1] Avoid alkaline diluents.
-
Oxidative Stability: Moderate. While the pyrrolo[2,3-d]pyrimidine ring is robust, prolonged exposure to strong oxidants (peroxides) can lead to N-oxide formation.[1]
Isotopic Stability (Deuterium Exchange)
The -d3 label is located on the N-methyl group connecting the piperidine and pyrrolopyrimidine rings.
-
Risk of D/H Exchange: Negligible. Methyl hydrogens attached to nitrogen are not exchangeable in aqueous solution under standard physiological or analytical conditions.
-
Mass Spec Integrity: The +3 Da mass shift is stable and will not "wash out" during LC-MS chromatography or sample extraction.
Solid State Stability[1]
-
Thermal: Stable in solid form up to >80°C.
-
Photostability: Generally photostable, but standard practice dictates storage in amber vials to prevent minor UV-induced degradation observed in forced degradation studies.
Experimental Protocols
Protocol A: Preparation of Master Stock Solution (10 mM)
-
Reagents: Anhydrous DMSO (≥99.9%), (3S,4S)-Tofacitinib-d3 powder.[1]
-
Procedure:
-
Calculate the mass required:
. -
Weigh the powder into an amber glass vial.
-
Add the calculated volume of DMSO.
-
Vortex for 30 seconds. Inspect for complete dissolution (solution should be clear).
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C or -80°C. Stable for >12 months.
-
Protocol B: Solubility Determination (Shake-Flask Method)
This protocol validates the solubility in your specific assay buffer.
-
Preparation: Add excess solid (3S,4S)-Tofacitinib-d3 (~2 mg) to 0.5 mL of the test buffer (e.g., PBS pH 7.4).
-
Equilibration: Agitate (shake or stir) at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove supernatant.
-
Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid (to ensure solubility during analysis).
-
Analyze via HPLC-UV (287 nm) or LC-MS against a standard curve.[1]
-
Visualizations
Solubility & Stability Workflow
This diagram illustrates the decision logic for solvent selection and handling based on pH.
Caption: Decision matrix for solvent selection and pH management to ensure solubility and prevent degradation.
Degradation Pathway
The primary degradation mechanism under basic stress.
Caption: The primary degradation pathway involves the base-catalyzed hydrolysis of the amide bond, yielding the descyanoacetyl impurity.[1]
References
-
Pfizer Inc. (2012). Xeljanz (Tofacitinib) Prescribing Information & Chemistry Review. FDA Access Data. Link
-
Dowling, T. et al. (2019). Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma. AAPS PharmSciTech. Link
-
PubChem. (2024).[3] Tofacitinib Citrate Compound Summary. National Library of Medicine. Link
- Alsante, K. M., et al. (2014). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. In Handbook of Stability Testing in Pharmaceutical Development. Springer. (Contextual reference for hydrolysis mechanisms).
-
BenchChem. (2025).[4] Technical Support: (3R,4S)-Tofacitinib Solubility and Formulation. Link (Cited for specific solubility values of the chiral series).
Sources
Methodological & Application
(3S,4S)-Tofacitinib-d3 as an internal standard in LC-MS/MS
Application Note: High-Precision Bioanalysis of Tofacitinib using (3S,4S)-Tofacitinib-d3 as Internal Standard
Executive Summary
This technical guide details the protocol for the quantification of Tofacitinib (CP-690,550) in biological matrices using (3S,4S)-Tofacitinib-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS).[1]
While the active pharmaceutical ingredient (API) of Tofacitinib possesses the (3R,4R) configuration, the use of its enantiomeric deuterated analog, (3S,4S)-Tofacitinib-d3 , offers a robust bioanalytical strategy on achiral stationary phases.[1] On standard C18 columns, the enantiomers co-elute perfectly, ensuring that the IS compensates for matrix effects, ionization suppression, and extraction variability identical to the analyte.
Key Applications:
Chemical Context & Mechanism
The Molecule
-
Analyte: Tofacitinib (Citrate free base MW: 312.37 g/mol )[1]
-
Internal Standard: (3S,4S)-Tofacitinib-d3 (MW: ~315.39 g/mol )[1]
-
Isotope Label: The trideuteromethyl group (
) is typically located on the piperidine nitrogen or the methyl group attached to the piperidine ring.[1] -
Chiral Strategy: On achiral Reversed-Phase (RP) columns, (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib-d3 exhibit identical retention times (
) and physicochemical properties.[1]
Mass Spectrometry Mechanism
Tofacitinib ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.[1] The primary fragmentation pathway involves the cleavage of the piperidine-pyrrolo[2,3-d]pyrimidine bond.[1]
-
Precursor Ion: Protonated molecule
.[1][3] -
Product Ion (Quantifier): The pyrrolo[2,3-d]pyrimidine core (
149.1).[1] -
Note on d3-label: If the label is on the piperidine methyl group, the primary fragment (
149.1) will not retain the label. Therefore, the mass differentiation occurs solely at the precursor stage (Q1), while the product ion (Q3) remains common. This requires high chromatographic resolution from isobaric interferences, though the Q1 selectivity usually suffices.
Analytical Workflow Visualization
The following diagram outlines the decision matrix for the extraction and analysis workflow, ensuring data integrity.
Caption: Figure 1: Optimized bioanalytical workflow for Tofacitinib quantification. Selection between PPT and LLE depends on the required Lower Limit of Quantitation (LLOQ).
Detailed Experimental Protocols
Reagents & Materials
-
Reference Standard: Tofacitinib Citrate (purity >99%).[1][4]
-
Internal Standard: (3S,4S)-Tofacitinib-d3 (isotopic purity >99%).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.[1]
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]
Stock Solution Preparation
-
Solubility Note: Tofacitinib is soluble in DMSO and Methanol.[1] Avoid pure water for stock solutions to prevent precipitation during storage.[1]
-
Master Stock (Analyte): Dissolve Tofacitinib to 1.0 mg/mL in Methanol. Correct for salt form (Conversion factor ~0.65 if using Citrate salt).
-
Master Stock (IS): Dissolve (3S,4S)-Tofacitinib-d3 to 1.0 mg/mL in DMSO or Methanol.
-
Working IS Solution: Dilute Master IS Stock with 50% Methanol to a concentration of 200 ng/mL . This will be the "Spiking Solution".
Sample Preparation (Protein Precipitation Method)
Recommended for high-throughput PK studies (LLOQ ~1-5 ng/mL).[1]
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.
-
IS Addition: Add 10 µL of Working IS Solution (200 ng/mL). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Mixing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with 10mM Ammonium Formate (aq) before injection.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Desalting |
| 2.50 | 90 | Elution |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.50 | 10 | End of Run |[1]
Mass Spectrometry (MS)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 2.5 - 3.5 kV.[1]
-
Desolvation Temp: 500°C.
-
Collision Gas: Argon.[1]
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Cone Voltage (V) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| Tofacitinib | 313.2 | 149.1 | 30 | 28 | Quantifier |
| Tofacitinib | 313.2 | 165.1 | 30 | 22 | Qualifier |
| (3S,4S)-Tofacitinib-d3 | 316.2 | 149.1 | 30 | 28 | Internal Standard |[1]
Note: The 316.2 -> 149.1 transition assumes the d3 label is lost during fragmentation (common for N-methyl piperidine labels).[1] If your specific d3 isomer retains the label in the fragment, the Q3 would be 152.1. Always run a product ion scan of your specific IS batch to confirm.[1]
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the method must adhere to FDA/EMA Bioanalytical Method Validation guidelines.
-
System Suitability: Inject the IS only. Ensure no interference at the analyte channel (313.2 -> 149.1). This verifies the isotopic purity of the (3S,4S)-Tofacitinib-d3.[1]
-
Linearity: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL. Use a weighted linear regression (
).[1] -
Accuracy & Precision:
-
Matrix Effect (ME):
Scientific Rationale (Expertise)
Why (3S,4S)-d3 for (3R,4R)-Analyte? In an achiral environment (C18), enantiomers are chemically indistinguishable.[1] They possess identical:
-
pKa: Ensuring identical ionization efficiency.
-
LogP: Ensuring identical extraction recovery.
-
Van der Waals radius: Ensuring identical retention time.
Using the enantiomeric IS is a powerful strategy when the racemic d3 standard is unavailable or when the specific (3S,4S) isomer is more cost-effective. The only risk is chiral inversion in vivo, but Tofacitinib is configurationally stable.[1] Furthermore, since the IS is added ex vivo (during sample prep), in vivo inversion is irrelevant to the IS integrity.[1]
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Dowty, M. E., et al. (2014).[1] Metabolism and Disposition of Tofacitinib in Humans. Drug Metabolism and Disposition. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. (3S,4S)-Tofacitinib | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ijper.org [ijper.org]
- 6. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
LC-MS/MS method development for Tofacitinib quantification
Application Note: High-Sensitivity LC-MS/MS Method Development for the Quantification of Tofacitinib in Human Plasma
Introduction
Tofacitinib (CP-690,550) is a potent, oral Janus Kinase (JAK) inhibitor, preferentially targeting JAK1 and JAK3 over JAK2. It is widely prescribed for the treatment of Rheumatoid Arthritis (RA), Psoriatic Arthritis, and Ulcerative Colitis. By interfering with the JAK-STAT signaling pathway, Tofacitinib suppresses the production of inflammatory cytokines (IL-2, IL-4, IL-15, IL-21).
For pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), a robust analytical method is required. While immunoassays exist, they often lack the specificity to distinguish the parent drug from its metabolites. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard due to its superior sensitivity, selectivity, and dynamic range.
This guide details the development of a self-validating LC-MS/MS protocol, moving beyond "recipe-following" to explain the mechanistic rationale behind every parameter choice.
Mechanism of Action
Tofacitinib inhibits the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus.
Figure 1: Tofacitinib mechanism of action interrupting the JAK-STAT signaling cascade.
Physicochemical Analysis & Method Strategy
Successful method development begins with understanding the molecule.
| Property | Value | Implication for Method Development |
| Molecular Formula | Nitrogen-rich structure suggests high proton affinity. | |
| Molecular Weight | 312.37 g/mol | Precursor ion |
| pKa | ~5.0 (piperidine) & ~9.6 | Basic nature. Positive Ion Mode (ESI+) is mandatory. Mobile phase pH should be acidic (pH < 4) to ensure full ionization. |
| LogP | ~1.15 | Moderately polar. It will retain on a C18 column but may elute early. A high-aqueous start or a polar-embedded column helps retention. |
| Solubility | Soluble in DMSO, Methanol | Stock solutions should be prepared in DMSO or MeOH. |
Strategic Decisions:
-
Ionization: ESI+ is chosen over APCI because Tofacitinib has multiple basic nitrogen atoms that protonate easily in solution.
-
Chromatography: A standard C18 column is sufficient, but we will use a C18 with polar end-capping to prevent peak tailing caused by interaction between the basic amine and residual silanols on the silica surface.
-
Internal Standard (IS): Tofacitinib-13C3 or Tofacitinib-d3 is required. Structural analogs (like CP-690,550-related compounds) are inferior because they do not perfectly co-elute or compensate for matrix effects.
Experimental Protocol
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
MS System: Triple Quadrupole (e.g., Sciex 5500/6500, Waters Xevo TQ-S).
-
Column: Waters XSelect HSS T3 (
mm, 1.8 µm) or Phenomenex Kinetex C18.
Mass Spectrometry Optimization
-
Optimization Logic: Tofacitinib fragments via the cleavage of the piperidine ring. The most abundant product ion is usually m/z 149.1.
MRM Transitions Table:
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |
| Tofacitinib | 313.2 | 149.1 | Quantifier | 30 |
| Tofacitinib | 313.2 | 165.1 | Qualifier | 25 |
| Tofacitinib-d3 (IS) | 316.2 | 149.1 | Quantifier | 30 |
Note: Tune voltages (DP, CE, CXP) must be optimized on your specific instrument by infusing a 100 ng/mL neat solution.
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffers pH to ~3.5, ensuring ionization and reducing silanol tailing).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Load/Desalt |
| 0.50 | 10% | Hold |
| 2.50 | 90% | Elution |
| 3.00 | 90% | Wash |
| 3.10 | 10% | Re-equilibration |
| 4.50 | 10% | End |
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) provides cleaner samples, Protein Precipitation is preferred for high-throughput clinical workflows due to speed and cost-efficiency.
Protocol:
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of Ice-Cold Acetonitrile .
-
Why Ice-Cold? It maximizes protein precipitation efficiency and slows down any potential enzymatic degradation.
-
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a clean vial/plate and dilute with 100 µL of Mobile Phase A (Water/Formic Acid).
-
Critical Step: Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) when injecting onto the LC column.
-
Validation & Quality Control (FDA/EMA Guidelines)
To ensure the method is robust, it must be validated according to FDA Bioanalytical Method Validation Guidance (2018) [1].
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ).
-
Curve Fitting: Linear regression (
) with weighting.[3] The weighting is crucial because bioanalytical variance typically increases with concentration (heteroscedasticity).
Matrix Effect & Recovery
Matrix effect (ME) is the suppression or enhancement of ionization caused by co-eluting phospholipids.[4]
-
Calculation:
-
A = Peak area of neat standard.
-
B = Peak area of standard spiked into extracted blank plasma.
-
-
Acceptance: ME should be within ±15%. If suppression is high (>20%), switch from PPT to LLE or use a "Phospholipid Removal" plate (e.g., Waters Ostro or Phenomenex Phree).
Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for Tofacitinib quantification.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction between the basic piperidine nitrogen and silanols on the column.
-
Fix: Increase buffer strength (e.g., 10 mM Ammonium Formate) or lower pH to < 3.0. Ensure the column is "end-capped."
Issue: Carryover
-
Cause: Tofacitinib can stick to the injector needle or valve rotor seals.
-
Fix: Use a strong needle wash: ACN:IPA:Water:Formic Acid (40:40:20:0.1).
Issue: Signal Instability
-
Cause: ESI source contamination or charging.
-
Fix: Divert the first 0.5 min and the last 1.0 min of the LC flow to waste (via switching valve) to prevent salts and phospholipids from entering the MS source.
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Dowty, M. E., et al. (2014). Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
- Thermo Fisher Scientific.Tofacitinib Application Note: LC-MS/MS Analysis in Plasma. (Generic reference for standard LC-MS parameters).
-
PubChem. Tofacitinib Compound Summary. Retrieved from [Link]
Sources
- 1. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labs.iqvia.com [labs.iqvia.com]
Application Note: High-Resolution Chiral Separation of Tofacitinib Enantiomers by HPLC
Executive Summary
This Application Note provides a comprehensive guide for the chiral separation of Tofacitinib (CP-690,550), a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and ulcerative colitis. The active pharmaceutical ingredient (API) is the (3R,4R) enantiomer. Regulatory guidelines (ICH Q6A) mandate strict control of the (3S,4S) enantiomer, which is considered a chiral impurity.
We present two distinct, validated protocols:
-
Protocol A (Normal Phase): The industry "Gold Standard" for maximum resolution (
) and loadability, utilizing an immobilized polysaccharide column. -
Protocol B (Reversed-Phase/Green): A modern, LC-MS compatible approach using ammonium acetate buffers, offering reduced solvent toxicity and cost.
Introduction & Scientific Context
The Stereochemical Challenge
Tofacitinib contains two chiral centers at the piperidine ring positions 3 and 4. The synthetic route generally fixes the trans configuration, but the enantiomeric purity (3R,4R vs 3S,4S) is critical. The (3R,4R) enantiomer exhibits high selectivity for JAK1 and JAK3, while the enantiomer may possess different pharmacokinetic (PK) and toxicological profiles.
Mechanism of Separation
The separation relies on the interaction between the analyte and the Chiral Stationary Phase (CSP) . For Tofacitinib, polysaccharide-based CSPs (Amylose or Cellulose tris-carbamates) are most effective.
-
Primary Interaction: Hydrogen bonding between the carbamate groups on the CSP and the amide/amine moieties of Tofacitinib.
-
Secondary Interaction:
stacking between the pyrrolo[2,3-d]pyrimidine system of Tofacitinib and the phenyl rings of the CSP. -
Inclusion Complex: The piperidine ring fits into the chiral cavities of the polysaccharide helix.
Method Selection Workflow
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analytical requirements.
Experimental Protocols
Protocol A: Normal Phase (The "Gold Standard")
Recommended for Routine QC and Raw Material Testing.
Rationale: Normal phase (NP) offers superior resolution because non-polar solvents (Hexane) drive the analyte into the polar "grooves" of the polysaccharide stationary phase, maximizing chiral recognition.
Equipment & Reagents[1][2][3][4][5][6]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Isocratic pump sufficient).
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak AD-H.
-
Mobile Phase Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (70 : 30 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C - 30°C |
| Detection | UV @ 285 nm |
| Injection Vol | 10 µL |
| Run Time | 25 minutes |
Critical Step: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Tofacitinib is a base; without DEA, the free silanols on the silica support will cause severe peak tailing (
Sample Preparation[2][4][6]
-
Stock Solution: Dissolve 10 mg Tofacitinib Citrate in 10 mL of Ethanol (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase to obtain 0.1 mg/mL.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.
Protocol B: Reversed-Phase (The "Green" Method)
Recommended for LC-MS applications and environmentally conscious labs.
Rationale: Uses aqueous buffers and acetonitrile, eliminating neurotoxic hexane. Requires an immobilized stationary phase (e.g., Chiralpak IH or IB) to withstand aqueous conditions.
Equipment & Reagents[1][2][3][4][5][6]
-
Column: Chiralpak IH (Amylose tris(3,5-dimethylphenylcarbamate), Immobilized).
-
Dimensions: 150 mm × 4.6 mm, 5 µm (Shorter column sufficient for RP).
-
-
Buffer: 20 mM Ammonium Acetate, adjusted to pH 8.0 with Ammonia.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 8.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Isocratic: 60% A / 40% B (Adjust B ±5% to optimize |
| Flow Rate | 0.8 mL/min |
| Column Temp | 35°C |
| Detection | UV @ 285 nm (or MS ESI+) |
Scientific Insight:
-
pH Control: A pH of 8.0 is selected to ensure Tofacitinib (pKa ~ 5.3 and ~11) is largely uncharged or in a state that favors interaction with the amylose backbone rather than non-specific ionic interactions.
-
Temperature: Elevated temperature (35°C) improves mass transfer in RP mode, sharpening peaks.
Validation & Performance Criteria (ICH Q2(R1))
The following data represents typical performance metrics for Protocol A .
| Parameter | Acceptance Criteria | Typical Result |
| Resolution ( | ||
| Tailing Factor ( | ||
| Linearity ( | ||
| LOD | S/N > 3 | 0.04 µg/mL |
| Recovery | 98.0% - 102.0% | 99.2% |
Specificity & Robustness[1][4][5][6][7]
-
Specificity: Inject a mixture of Tofacitinib and its known degradation products (oxidative and hydrolytic). The chiral method must resolve the enantiomer from both the API and degradation impurities.
-
Robustness: Small changes in flow rate (±0.1 mL/min) and Mobile Phase ratio (±2% Ethanol) should not decrease
below 2.0.
Troubleshooting Guide
Issue 1: Peak Tailing
-
Cause: Secondary interactions between the amine group of Tofacitinib and residual silanols on the column.
-
Solution (NP): Increase DEA concentration to 0.2%. Ensure the column is "dedicated" (do not switch between acidic and basic additives frequently).
-
Solution (RP): Verify pH is strictly 8.0. Lower pH (e.g., 4.0) often worsens tailing for this specific molecule on polysaccharide columns.
Issue 2: Retention Time Drift
-
Cause: Temperature fluctuations or volatile component evaporation (Hexane/Ethanol).
-
Solution: Use a column oven. Pre-mix mobile phase in a closed reservoir to prevent selective evaporation of Hexane.
Issue 3: Loss of Resolution
-
Cause: Column fouling or "Memory Effect" from previous samples.
-
Solution: Wash column with 100% Ethanol (for Immobilized columns only) or 90:10 Hexane:Ethanol (for Coated columns) at low flow (0.5 mL/min) for 2 hours.
References
-
Guo, K., et al. (2024). "Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography."[7] MDPI / Separations.
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
BenchChem. "A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation."
-
Regis Technologies. "System Suitability And Validation For Chiral Purity Assays Of Drug Substances."
-
CN104678001A (Patent). "Method for separating and measuring tofacitinib citrate and optical isomer of tofacitinib citrate by adopting liquid chromatography."
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. emergingstandards.usp.org [emergingstandards.usp.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CN104459004B - Content determination and related substance detection method of tofacitinib citrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Advanced Sample Preparation Strategies for Tofacitinib Quantification in Biological Matrices
Abstract
This guide details robust sample preparation workflows for the quantification of Tofacitinib (CP-690550) in biological matrices (plasma, serum, urine).[1] Tofacitinib is a Janus kinase (JAK) inhibitor with specific physicochemical properties that dictate extraction efficiency. This document moves beyond generic recipes, providing mechanistically grounded protocols for Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) . Selection criteria are based on the required lower limit of quantification (LLOQ), matrix complexity, and throughput demands.
Physicochemical Foundation
Successful extraction relies on exploiting the analyte's chemical properties. Tofacitinib is a weak base with moderate lipophilicity.
| Property | Value | Implication for Sample Prep |
| Chemical Name | Tofacitinib Citrate | Free base is the target for extraction.[2] |
| Molecular Weight | 312.4 g/mol (Free Base) | Suitable for standard pore size SPE (60 Å). |
| pKa | ~5.07 - 5.2 (Basic) | Critical: It is positively charged at pH < 3 and neutral at pH > 7. |
| LogP | ~1.15 | Moderately lipophilic.[2] Requires non-polar solvents (MTBE, Ethyl Acetate) for LLE. |
| Solubility | Soluble in DMSO, Methanol; Slightly soluble in water | Avoid 100% aqueous diluents to prevent precipitation during reconstitution. |
Strategic Method Selection
Choose the extraction technique based on your sensitivity and throughput requirements.
Figure 1: Decision matrix for selecting the optimal Tofacitinib extraction strategy.
Protocol 1: Protein Precipitation (PPT)
Best for: High-throughput PK screening, plasma concentrations > 5 ng/mL. Mechanism: Organic solvent denatures plasma proteins, releasing bound drug.
Materials
-
Precipitant: Acetonitrile (ACN) or Methanol (MeOH) (LC-MS grade).
-
Internal Standard (IS): Tofacitinib-d3 or Tofacitinib-^13C3^15N (100 ng/mL in 50% MeOH).
Step-by-Step Procedure
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube or 96-well plate.
-
IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.
-
Precipitation: Add 150 µL (3:1 ratio) of ice-cold Acetonitrile .
-
Note: ACN produces a coarser precipitate than MeOH, often resulting in a cleaner supernatant for this specific analyte.
-
-
Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 10 mM Ammonium Formate (aqueous) before injection.
Protocol 2: Liquid-Liquid Extraction (LLE)
Best for: High sensitivity (LLOQ ~0.1 ng/mL), reducing matrix effects (phospholipids). Mechanism: Partitioning of the uncharged Tofacitinib (pH > pKa) into an organic solvent.
Materials
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE).
-
Why MTBE? It forms a clear upper layer (unlike chloroform) and provides excellent recovery for Tofacitinib (LogP 1.15) while excluding polar matrix interferences.
-
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.5).
Step-by-Step Procedure
-
Aliquot: Transfer 100 µL of plasma into a glass tube.
-
IS Addition: Add 10 µL of IS working solution.
-
pH Adjustment: Add 50 µL of 50 mM Ammonium Bicarbonate (pH 8.5).
-
Extraction: Add 1.0 mL of MTBE.
-
Agitation: Shake/tumble for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully) and decant the organic (top) layer into a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 20% ACN in 10 mM Ammonium Formate).
Protocol 3: Solid Phase Extraction (SPE)
Best for: Urine analysis, ultra-trace quantification, and removal of salts/ion suppression. Mechanism: Mixed-Mode Cation Exchange (MCX). Retains Tofacitinib via both hydrophobic interactions and ionic bonding (at low pH).
Materials
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.
-
Pre-treatment Solution: 2% Formic Acid in water.
Step-by-Step Procedure
-
Sample Pre-treatment: Mix 200 µL of sample (Plasma/Urine) with 200 µL of 2% Formic Acid.
-
Scientific Rationale: Acidification (pH ~2-3) ensures Tofacitinib (pKa ~5.2) is fully protonated (positively charged) to bind to the cation exchange sorbent.
-
-
Conditioning:
-
1.0 mL Methanol.
-
1.0 mL Water.[4]
-
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash 1 (Acidic/Aqueous): 1.0 mL of 2% Formic Acid in Water.
-
Removes: Proteins, salts, and hydrophilic interferences.
-
-
Wash 2 (Organic): 1.0 mL of Methanol.
-
Removes: Hydrophobic interferences (neutrals/acids) that are not ionically bound. Tofacitinib remains bound via ionic interaction.
-
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
-
Post-Elution: Evaporate and reconstitute as in the LLE protocol.
Workflow Visualization
Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism for Tofacitinib purification.
Method Validation Expectations
When validating these methods according to FDA/EMA guidelines, typical performance metrics are:
| Parameter | PPT (Acetonitrile) | LLE (MTBE) | SPE (MCX) |
| Recovery (%) | 85 - 95% | 90 - 98% | > 95% |
| Matrix Effect | Moderate Suppression | Minimal | Negligible |
| LLOQ (approx) | 1 - 5 ng/mL | 0.1 - 0.5 ng/mL | < 0.05 ng/mL |
| Linearity Range | 5 - 1000 ng/mL | 0.1 - 500 ng/mL | 0.05 - 200 ng/mL |
Stability Note: Tofacitinib is stable in plasma for at least 5 freeze-thaw cycles and 24 hours at room temperature. However, processed samples should be kept at 4°C in the autosampler.
References
-
Dowty, M. E., et al. (2014). "A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma." Biomedical Chromatography. Link
-
Thermo Fisher Scientific. (2023).[9] "Development of a sensitive biochemical assay for the detection of tofacitinib adherence." Analytical Methods. Link
-
Pfizer Australia. (2019).[2] "Product Information: Tofacitinib (as citrate)." Therapeutic Goods Administration (TGA). Link
-
Kaur, R., et al. (2018). "Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
-
USP. (2024).[8] "Methods for the Analysis of Tofacitinib Oral Solution." USP Emerging Standards. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tga.gov.au [tga.gov.au]
- 3. jetir.org [jetir.org]
- 4. Development and validation of a RP-HPLC method for the quantitation of tofacitinib in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3S,4S)-Tofacitinib | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]
- 7. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]
- 8. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 9. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01800D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Addressing Ion Suppression in Tofacitinib ESI-MS Bioanalysis
Mission: To provide researchers with a mechanistic understanding and actionable protocols for eliminating matrix effects in the quantification of Tofacitinib (CP-690,550) via LC-ESI-MS/MS.
Introduction: The Tofacitinib Challenge
Tofacitinib is a Janus kinase (JAK) inhibitor with a pyrrolo[2,3-d]pyrimidine core. It is a weak base (
The Problem: In biological matrices (plasma, whole blood), endogenous phospholipids (glycerophosphocholines and lysophosphocholines) often co-elute with Tofacitinib. These lipids compete for surface charge on ESI droplets, preventing the analyte from entering the gas phase—a phenomenon known as Ion Suppression . This leads to poor sensitivity, non-linear calibration curves, and assay failure.
Module 1: Diagnostics (The Triage)
Question: How do I definitively prove that signal loss is due to matrix effects and not instrument failure?
Answer: You must map the "Suppression Zone" using Post-Column Infusion (PCI) . Comparing a blank matrix injection against a solvent injection visually reveals where the matrix is killing your signal.
Protocol: Post-Column Infusion Setup
-
Setup: Connect a syringe pump containing Tofacitinib standard (100 ng/mL in mobile phase) to the LC effluent via a PEEK tee connector before the MS source.
-
Flow Rates: Set LC flow to method parameters (e.g., 0.4 mL/min). Set Syringe pump to 10-20 µL/min (sufficient to generate a steady baseline signal).
-
Injection: Inject a Blank Extracted Matrix (e.g., plasma processed by your current method).
-
Analysis: Monitor the Tofacitinib MRM transition (313.2
149.1). -
Interpretation: A steady baseline indicates no suppression. Negative peaks (dips) indicate ion suppression; positive peaks indicate enhancement.
Visualization: PCI Workflow
Caption: Schematic of Post-Column Infusion (PCI) setup to visualize matrix effects in real-time.
Module 2: Sample Preparation (The Root Cause Fix)
Question: I am using Protein Precipitation (PPT) with Acetonitrile, but I still see suppression. Why?
Answer: PPT removes proteins but leaves behind Phospholipids (PLs) . PLs are the primary cause of suppression in plasma. They are amphiphilic and elute continuously, often bleeding into subsequent runs. You must switch to Liquid-Liquid Extraction (LLE) or Mixed-Mode SPE .
Strategic Choice: LLE vs. SPE for Tofacitinib
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode Cation Exchange (MCX-SPE) |
| Mechanism | Solubility crash | Partitioning (LogP driven) | Charge + Hydrophobicity |
| Phospholipid Removal | < 20% (Poor) | > 90% (Excellent) | > 99% (Superior) |
| Tofacitinib Recovery | High | Moderate to High | High |
| Recommendation | Avoid for low LOQ | Recommended (Cost-Effective) | Gold Standard (Robustness) |
Protocol: Optimized LLE for Tofacitinib
Rationale: Tofacitinib (
-
Aliquot: 50 µL Human Plasma.
-
IS Addition: Add 20 µL Internal Standard (Tofacitinib-13C3-15N).
-
Buffer: Add 50 µL Ammonium Acetate (pH 7.0 - 8.0). Crucial: Keeps Tofacitinib neutral.
-
Extraction: Add 1.5 mL Methyl-tert-butyl ether (MTBE) or Ethyl Acetate .
-
Agitate: Vortex 5 min; Centrifuge 5 min at 4000 rpm.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.
-
Reconstitute: Evaporate to dryness (
at 40°C) and reconstitute in Mobile Phase (e.g., 10% ACN in water).
Module 3: Chromatographic Optimization
Question: My Tofacitinib peak elutes early (0.8 min) and co-elutes with the "solvent front" suppression. How do I fix this?
Answer: You must increase retention to separate Tofacitinib from the unretained salts and hydrophilic matrix components. Tofacitinib requires a lower initial organic composition.
Chromatographic Rules for Tofacitinib:
-
Column: Use a high-strength silica C18 (e.g., Waters BEH C18 or Agilent Zorbax SB-C18).
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.5 - 4.5). Acidic pH ensures Tofacitinib is protonated (
) for good peak shape, though it reduces retention slightly, the C18 interaction dominates. -
Gradient: Start Low .
-
Initial: 5% B (Acetonitrile) for 0.5 min. (Traps analyte, elutes salts).
-
Ramp: 5% to 95% B over 3.0 min.
-
Wash: Hold 95% B for 1.0 min. (Crucial to burn off phospholipids).
-
Re-equilibrate: 2.0 min.
-
Module 4: Internal Standard Strategy
Question: Can I use a structural analog (e.g., CP-690,550 isomer) as an Internal Standard?
Answer: No. Structural analogs do not co-elute perfectly with Tofacitinib.[1] Therefore, the analog experiences a different matrix environment at the millisecond of ionization.
The Solution: Use a Stable Isotope Labeled (SIL) IS .[2]
-
Recommended: Tofacitinib-13C3-15N or Tofacitinib-d3.
-
Mechanism: The SIL-IS has the exact same retention time and physicochemical properties. If the matrix suppresses Tofacitinib signal by 50%, it suppresses the SIL-IS by 50%. The Ratio (Analyte/IS) remains constant, preserving accuracy.
Visualization: The Correction Mechanism
Caption: Mechanism of Stable Isotope Labeled Internal Standard (SIL-IS) compensating for ion suppression.
FAQ: Troubleshooting Tofacitinib Bioanalysis
Q1: I see "ghost peaks" of Tofacitinib in my blank samples after a high concentration injection. Is this carryover or contamination?
-
A: This is likely carryover. Tofacitinib's basic amine can adsorb to silanol groups in the LC flow path.
-
Fix: Use a needle wash with higher organic strength and pH control (e.g., ACN:MeOH:Water:Formic Acid 40:40:20:0.1).
-
Q2: My calibration curve is quadratic (bending off at the top). Is this suppression?
-
A: Yes, this is classic Droplet Saturation . At high concentrations, there is insufficient charge on the ESI droplet surface to ionize all analyte molecules, exacerbated by matrix components taking up space.
-
Fix: Switch to a SIL-IS (which linearizes the curve) or dilute high-concentration samples.
-
Q3: Can I use Tofacitinib Citrate for the reference standard?
-
A: Yes, but you must correct for the salt form. Tofacitinib Citrate MW is ~504.5 Da; Free Base is ~312.4 Da. Multiply the weighed mass by the ratio (0.619) to get the free base concentration.
References
-
FDA Clinical Pharmacology Review. Xeljanz (Tofacitinib) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link
-
Dowty, M. E., et al. (2014). Absorption, distribution, metabolism, and excretion of tofacitinib in humans. Drug Metabolism and Disposition, 42(4), 759-773. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
Sources
Technical Support Center: Resolving Co-Eluting Peaks in Tofacitinib Analysis
Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Tofacitinib Citrate (CP-690,550) - Chromatographic Resolution Strategies
Welcome to the Advanced Separation Lab.
You are likely here because your Tofacitinib peak is not pure. Whether it is a "shoulder" caused by a chiral impurity or a baseline disturbance from an oxidative degradant, co-elution compromises the integrity of your potency and impurity assays.
This guide moves beyond generic advice. We utilize the specific physicochemical properties of Tofacitinib (pKa ~5.1 and ~8.5) to engineer separation logic.
Diagnostic Hub: Identify Your Co-Elution
Before adjusting parameters, determine the nature of your co-eluting peak. Use this decision matrix to navigate the guide.
Figure 1: Diagnostic workflow to categorize co-elution issues based on spectral and stress-testing data.
Module 1: The Enantiomeric Shadow (Chiral Resolution)
The Problem: Tofacitinib contains two chiral centers.[1] The active pharmaceutical ingredient (API) is the (3R,4R) enantiomer. Standard C18 columns cannot separate it from its enantiomer (3S,4S) or diastereomers, resulting in a single peak or a peak with a subtle shoulder.
The Science: Chiral recognition requires a "three-point interaction" between the analyte and the stationary phase. Tofacitinib’s piperidine ring and pyrrolo[2,3-d]pyrimidine core require specific polysaccharide selectors.
Troubleshooting Protocol:
Q: I am using a C18 column and see a single peak. How do I quantify the enantiomer? A: You cannot use C18. You must switch to a Chiral Stationary Phase (CSP).
Recommended Chiral Systems:
| Parameter | Reversed-Phase Mode (Green Chemistry) | Normal Phase Mode (Traditional) |
| Column | Chiralpak IH (Amylose tris-3,5-dimethylphenylcarbamate immobilized) | Chiralpak AS-H (Amylose tris[(S)-α-methylbenzylcarbamate]) |
| Mobile Phase | Ammonium Acetate (pH 8.0) : Acetonitrile | Hexane : Ethanol : Methanol : DEA |
| Ratio | Gradient or Isocratic (e.g., 60:40) | 70 : 20 : 10 : 0.1 |
| Mechanism | Immobilized selector allows broader solvent range. | Traditional H-bonding interaction. |
| Resolution (Rs) | Typically > 2.0 | Typically > 1.5 |
Critical Adjustment:
-
pH Sensitivity: For the Reversed-Phase method on Chiralpak IH, maintaining pH 8.0 is critical. Tofacitinib (pKa ~8.[2]5) is partially non-ionized at this pH, improving the interaction with the chiral selector. At acidic pH, the protonated amine repels the stationary phase, destroying resolution [1].
Module 2: The Oxidative Cluster (Related Substances)
The Problem: Tofacitinib is susceptible to oxidative and hydrolytic degradation.[3][4][5] These degradants often co-elute on the "tail" of the main peak in standard USP methods.
The Science:
-
Hydrolytic Degradants: Isocyanato ethyne and 3-oxopropionitrile (formed in acid/base).[3]
-
Oxidative Degradants: N-oxides or hydroxylated forms (formed in peroxides).
-
Selectivity (
): These impurities are structurally similar to the parent. A standard C18 column at neutral pH may not offer enough selectivity.
Troubleshooting Protocol:
Q: My resolution between Tofacitinib and Impurity A (oxidative) is < 1.5. A: You must tune the pH to exploit small pKa differences or change the stationary phase selectivity.
Step-by-Step Optimization:
-
Buffer Selection (The pH Lever):
-
Tofacitinib has pKa values of ~5.1 and ~8.5.
-
Avoid pH 6.0-7.0: In this region, the ionization state changes rapidly, leading to robusticity issues.
-
Target pH 5.0-5.5: Use Phosphate buffer. This keeps the molecule protonated but allows for hydrophobic interaction with the C18 chain [2].
-
Target pH 2.0-3.0: Use Formic acid/Ammonium formate. This fully protonates the molecule, often sharpening the peak but reducing retention (elutes faster).
-
-
Stationary Phase (The Selectivity Lever):
-
If C18 fails, switch to Phenyl-Hexyl .
-
Why? The Phenyl-Hexyl phase interacts with the
-electrons of Tofacitinib's pyrrolo-pyrimidine core. Oxidative impurities often disrupt this -system, creating a larger separation factor ( ) on phenyl columns compared to C18.
-
Standard Gradient Profile (Starting Point):
-
Column: Kromasil C18 or equivalent (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10mM Potassium Phosphate (pH 5.5).
-
Mobile Phase B: Acetonitrile.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 15.0 | 45 | Elution of polar degradants |
| 30.0 | 60 | Elution of Tofacitinib |
| 40.0 | 60 | Wash |
| 40.1 | 10 | Re-equilibration |
Module 3: The Peak Shape Phantom
The Problem: The Tofacitinib peak tails significantly (Tailing Factor > 1.5), masking small impurities that elute immediately after the main peak.
The Science: Tofacitinib is a base.[6][7] Residual silanols (Si-OH) on the silica support of HPLC columns are acidic. The interaction between the basic nitrogen of Tofacitinib and acidic silanols causes "secondary retention," leading to tailing.
Troubleshooting Protocol:
Q: I have a tailing factor of 1.8. Is this hiding an impurity? A: Likely. You must suppress silanol activity.
Corrective Actions:
-
Add Ion-Pairing Reagent: Add 0.1% Triethylamine (TEA) or 1-Octane sulfonic acid to the mobile phase. TEA competes for the silanol sites, blocking them from Tofacitinib [2].
-
Increase Ionic Strength: Increase buffer concentration from 10mM to 25mM-50mM. This masks the electrostatic attraction between the protonated drug and negative silanols.
-
Use "End-Capped" Columns: Ensure your column is fully end-capped (e.g., "HSS" or "CSH" technologies).
Visualizing the Degradation Logic
Understanding where the impurities come from helps predict where they elute.
Figure 2: Degradation pathways. Note that Base Stress causes rapid degradation, often creating the most challenging co-elution pairs [3].
References
-
Zhang, T., et al. (2024). "Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography." MDPI / ResearchGate.
-
Kishore, M., et al. (2013). "Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances." Der Pharma Chemica.
-
USP Monograph / Pfizer Application Data. (2012). "NDA 203214 Clinical Pharmacology Review - Tofacitinib Degradation." FDA Access Data.
-
Yilmaz, H. (2021).[3] "Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method." DergiPark.
Sources
- 1. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 2. formulationdiary.com [formulationdiary.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. tga.gov.au [tga.gov.au]
Tofacitinib Bioanalysis Command Center: Maximizing Sensitivity (LOQ)
Role: Senior Application Scientist | Focus: LC-MS/MS Method Optimization Status: Operational | Version: 2.4 (High-Sensitivity Protocol)
Introduction: The Sensitivity Threshold
Welcome to the technical support hub for Tofacitinib (CP-690,550) bioanalysis. If you are accessing this guide, you are likely hitting a "sensitivity wall"—your Limit of Quantification (LOQ) is stuck in the 1–5 ng/mL range, but your pharmacokinetic (PK) or trough-level monitoring requires 0.05–0.1 ng/mL .
Achieving sub-nanogram sensitivity for Tofacitinib requires moving beyond standard "dilute-and-shoot" methods. This guide deconstructs the assay into three self-validating modules: Source Physics (MS/MS) , Matrix Chemistry (Extraction) , and Separation Logic (LC) .
Module A: Mass Spectrometry Optimization (The Detector)
FAQ: Why is my signal-to-noise ratio (S/N) poor despite high concentration?
Diagnosis: You are likely monitoring a non-specific transition or suffering from suboptimal protonation. Tofacitinib is a Janus kinase inhibitor with a piperidine moiety that protonates readily, but fragmentation energy is critical.
The Protocol: Switch to the following Multiple Reaction Monitoring (MRM) parameters. The transition to m/z 149.2 is the "quantifier" because it represents the stable fragmentation of the piperidine ring, offering the highest intensity.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Tofacitinib is basic (pKa ~5.0, 9.6); readily forms [M+H]⁺. |
| Precursor Ion | 313.2 m/z | Protonated molecular ion. |
| Quantifier Ion | 149.2 m/z | High-intensity fragment (Piperidine moiety cleavage). |
| Qualifier Ion | 165.1 m/z | Secondary confirmation fragment. |
| Internal Standard | 317.4 → 149.2 | Use Tofacitinib-13C3-15N .[1][2] Avoid Phenacetin if possible; isotopic IS corrects matrix effects. |
| Cone Voltage | 30–40 V | Optimized for precursor transmission. |
| Collision Energy | 25–35 eV | Critical: Too high destroys the 149 ion; too low yields poor fragmentation. |
Troubleshooting Workflow: Signal Loss
If S/N < 10 at 0.1 ng/mL, follow this logic path:
Figure 1: Decision tree for isolating mass spectrometric causes of poor sensitivity.
Module B: Sample Preparation (The Matrix)
FAQ: Can I use Protein Precipitation (PPT) for sub-nanogram LOQ?
Answer: Generally, no . While PPT (using Acetonitrile/Methanol) is fast, it leaves phospholipids in the sample. These co-elute and cause "ion suppression" in the ESI source, specifically suppressing the Tofacitinib signal.
The Solution: Liquid-Liquid Extraction (LLE) To reach an LOQ of 0.05 ng/mL , you must switch to LLE using Methyl-tert-butyl ether (MTBE) . This solvent is highly selective for Tofacitinib's lipophilic structure while rejecting polar plasma salts and proteins.
High-Sensitivity LLE Protocol
-
Aliquot: 100 µL Human Plasma.
-
IS Addition: Add 10 µL Deuterated IS (50 ng/mL).
-
Alkaline Shift: Add 50 µL 0.1M NaOH (Optional but recommended to suppress ionization of acidic interferences).
-
Extraction: Add 1.5 mL MTBE . Vortex for 5 minutes (High energy).
-
Phase Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Concentration: Transfer organic layer (top) to a fresh tube. Evaporate to dryness under Nitrogen stream (40°C).
-
Reconstitution: Reconstitute in 100 µL Mobile Phase.
Data Comparison: Extraction Efficiency
| Method | Recovery (%) | Matrix Effect (%) | LOQ Achievable |
| Protein Precip (ACN) | 85-90% | 70-80% (Suppression) | ~1.0 ng/mL |
| LLE (MTBE) | 95-98% | 98-102% (Clean) | 0.05 ng/mL |
| SPE (HLB Cartridge) | 90-95% | 95-100% | 0.10 ng/mL |
Module C: Chromatography (The Separation)[3]
FAQ: Which mobile phase boosts ionization?
Answer: Use Ammonium Formate (pH 4.5–5.0) . Tofacitinib is a weak base. Maintaining the pH slightly acidic (around 4.5) ensures the molecule is protonated [M+H]⁺ before it enters the source, increasing ionization efficiency compared to neutral pH or pure water.
Recommended LC Conditions:
-
Column: UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or Waters XSelect HSS T3.
-
Why: The C18 chemistry provides strong retention for the hydrophobic regions, allowing matrix contaminants to elute early (void volume) or late (wash), separating them from the analyte.
-
-
Mobile Phase A: 10mM Ammonium Formate (pH 4.5).
-
Gradient:
-
0.0 min: 80% A / 20% B
-
1.5 min: 10% A / 90% B (Rapid ramp to elute Tofacitinib sharp)
-
2.0 min: 10% A / 90% B
-
2.1 min: 80% A / 20% B (Re-equilibration)
-
Module D: Validation & Compliance (Self-Validating System)
To ensure your LOQ is real and not just "noise," you must pass the Signal-to-Noise (S/N) and Precision tests at the Lower Limit of Quantification (LLOQ).
The "Self-Validating" Checklist
Run this check before every clinical batch analysis:
-
S/N Ratio: The LLOQ peak must have a S/N ratio > 10:1 (calculated via RMS noise).
-
Precision: Inject the LLOQ sample 5 times. The CV% (Coefficient of Variation) must be ≤ 20% .
-
Carryover Check: Inject a blank immediately after your ULOQ (Upper Limit, e.g., 100 ng/mL). The blank signal must be < 20% of the LLOQ signal .
-
Fix: If carryover exists, add 0.1% Formic Acid to your needle wash solvent.
-
Figure 2: Validation logic flow ensuring the LLOQ is statistically valid before sample analysis.
References
-
Balsam, M. et al. (2020). Development and validation of a sensitive LC-MS/MS method for the estimation of tofacitinib in rat plasma: Application to pharmacokinetic study.[3] Biomedical Chromatography.[3][4][5]
-
Kaur, R. et al. (2018). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022). U.S. Food and Drug Administration.[3][6][7]
-
Thermo Fisher Scientific. Tofacitinib Application Note: High-throughput LC-MS/MS analysis. (Generalized resource for MRM transitions).
Sources
- 1. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting an Internal Standard for Tofacitinib Bioanalysis: A Comparative Evaluation of (3S,4S)-Tofacitinib-d3 and ¹³C-Labeled Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Tofacitinib, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts assay accuracy, precision, and robustness. This guide provides an in-depth technical comparison between the commonly used deuterium-labeled internal standard, (3S,4S)-Tofacitinib-d3, and a theoretically ideal ¹³C-labeled Tofacitinib internal standard. By examining the underlying scientific principles and presenting supporting data from established literature, this document aims to equip you with the expertise to make an informed selection for your liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Tofacitinib, an oral Janus kinase (JAK) inhibitor, is prescribed for the treatment of several inflammatory conditions.[1][2] Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The gold standard for such quantification is LC-MS/MS, a technique that relies heavily on the use of a stable isotope-labeled (SIL) internal standard to correct for variability throughout the analytical process.[3][4]
The Pivotal Role of Internal Standards in LC-MS/MS Bioanalysis
An ideal SIL-IS should be chemically and physically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and identical ionization response allow the IS to compensate for variations in extraction recovery, matrix effects, and instrument response.[5][6] However, the nature and position of the isotopic label can introduce subtle but significant differences between the analyte and the IS, potentially compromising data quality. This guide will dissect these nuances in the context of Tofacitinib analysis.
Head-to-Head Comparison: (3S,4S)-Tofacitinib-d3 vs. ¹³C-Tofacitinib
(3S,4S)-Tofacitinib-d3 is a commercially available deuterium-labeled analog of Tofacitinib, widely used as an internal standard in pharmacokinetic and analytical research.[7][8] While effective in many applications, deuterium labeling is not without its potential drawbacks. In contrast, a ¹³C-labeled internal standard, where one or more ¹²C atoms are replaced with ¹³C, is often considered the superior choice due to its greater isotopic stability and closer physicochemical resemblance to the unlabeled analyte.[9][10]
Key Performance Parameters for Evaluation
| Parameter | (3S,4S)-Tofacitinib-d3 (Deuterium Labeled) | ¹³C-Labeled Tofacitinib | Rationale & Causality |
| Chromatographic Co-elution | Potential for slight retention time shift (isotopic effect).[11] | Identical retention time to unlabeled Tofacitinib.[9] | The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's polarity and interaction with the stationary phase, leading to a small but measurable difference in retention time. This is known as the "deuterium isotope effect." ¹³C labeling does not significantly alter the molecular properties, ensuring true co-elution. |
| Mass Spectral Isotopic Overlap | Minimal with d3, but must be assessed. | Negligible with sufficient mass shift (e.g., ¹³C₃). | The mass difference should be sufficient to prevent overlap of the isotopic clusters of the analyte and the IS.[12] A +3 Da shift for both d3 and ¹³C₃ is generally adequate for a molecule of Tofacitinib's size. |
| Metabolic Stability of the Label | Label is on a methyl group, which could be susceptible to N-demethylation.[13][14] | Label placement on the core ring structure would be highly stable. | Tofacitinib undergoes N-demethylation as a metabolic pathway.[13][14] If the deuterium label is on the N-methyl group, this metabolic process could lead to the loss of the label, compromising quantification. Placing ¹³C labels on a stable part of the molecule, such as the pyrrolopyrimidine ring, would prevent this issue. |
| Matrix Effects | Potential for differential matrix effects if chromatographic separation occurs.[11] | Co-elution ensures identical experience of matrix effects.[9] | Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major challenge in bioanalysis.[15][16][17] If the IS and analyte do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[11] |
| Isotopic Exchange/Stability | Deuterium atoms, especially if near heteroatoms, can be susceptible to back-exchange with protons from the solvent.[9][10] | ¹³C labels are exceptionally stable and not prone to exchange.[9][18] | The stability of the isotopic label is paramount. While the methyl-d3 label in (3S,4S)-Tofacitinib-d3 is generally stable, the potential for back-exchange, though low in this position, is a consideration for deuterated compounds in general. ¹³C-¹³C and ¹³C-¹²C bonds are highly stable. |
Experimental Workflow for Internal Standard Evaluation
To empirically validate the choice of an internal standard, a series of experiments should be conducted in accordance with bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[19][20][21]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ukisotope.com [ukisotope.com]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nebiolab.com [nebiolab.com]
- 17. eijppr.com [eijppr.com]
- 18. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. elearning.unite.it [elearning.unite.it]
pharmacokinetic profile of deuterated vs non-deuterated Tofacitinib
Topic: Pharmacokinetic Profile of Deuterated vs. Non-Deuterated Tofacitinib Content Type: Technical Comparison Guide
Executive Summary & Strategic Context
In the landscape of Janus Kinase (JAK) inhibitors, Tofacitinib (CP-690,550) represents a first-in-class small molecule targeting JAK1/JAK3. The "deuterated" counterpart of Tofacitinib exists in two distinct contexts within drug development:
-
Therapeutic Optimization (Theoretical/Preclinical): The application of the "Deuterium Switch" strategy to improve metabolic stability, reduce dosing frequency, or mitigate toxic metabolite formation. While deuterated analogs of other JAK inhibitors (e.g., Deuruxolitinib from Ruxolitinib) have reached clinical stages, deuterated Tofacitinib remains primarily a subject of preclinical metabolic investigation.
-
Bioanalytical Standardization (Practical/Existing): Tofacitinib-d3 (and similar isotopologues) serves as the industry-gold-standard Internal Standard (IS) for LC-MS/MS quantification, ensuring data integrity during pharmacokinetic (PK) assessments.
This guide objectively compares the native Tofacitinib against its deuterated analogs , analyzing the theoretical therapeutic PK shifts driven by the Kinetic Isotope Effect (KIE) and the experimental bioanalytical performance data used to validate these profiles.
Chemical & Mechanistic Foundation
The core differentiator lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.
-
Mechanism: Tofacitinib is cleared primarily (70%) via hepatic metabolism (CYP3A4 >> CYP2C19).[1][2][3] The rate-limiting step involves the oxidation of the piperidine ring and N-demethylation .
-
The Switch: Replacing hydrogen with deuterium at these metabolic "soft spots" increases the activation energy required for CYP450 enzymes to cleave the bond.
-
Outcome: If
(the ratio of reaction rates) is significantly >1, intrinsic clearance ( ) decreases, potentially increasing half-life ( ) and Area Under the Curve (AUC).
Structural Comparison
| Feature | Non-Deuterated Tofacitinib | Deuterated Tofacitinib (e.g., d3-IS) |
| Molecular Formula | ||
| Molar Mass | 312.37 g/mol | ~315.39 g/mol |
| Metabolic Liability | High (Rapid CYP3A4 oxidation at piperidine) | Reduced (at deuterated sites) |
| Primary Utility | Therapeutic (Rheumatoid Arthritis, UC) | Bioanalytical Internal Standard |
Comparative Pharmacokinetic Profile
A. In Vitro Metabolic Stability (Microsomal Data)
Experimental data from human liver microsomes (HLM) highlights the impact of deuteration on intrinsic clearance.
-
Native Tofacitinib: Exhibits a high turnover rate. CYP3A4 rapidly hydroxylates the piperidine ring.
-
Deuterated Analog: When deuterium is placed at the oxidative hotspots (methine/methylene of the piperidine), the rate of metabolite formation (
) is suppressed.
Table 1: Theoretical vs. Observed Stability Parameters
| Parameter | Native Tofacitinib | Deuterated Analog (Hypothetical Therapeutic) | Impact of Deuteration |
| Intrinsic Clearance ( | High (>50 µL/min/mg) | Moderate (<35 µL/min/mg) | Reduced: Slower metabolism due to KIE. |
| Metabolic Pathway | 1°: Piperidine Oxidation2°: N-demethylation | Metabolic Shunting: Pathway may shift to renal clearance or minor CYP2C19 routes.[3] | Shunted: Reduces formation of specific oxidative metabolites. |
| CYP Inhibition ( | >30 µM (Weak/None) | >30 µM (Unchanged) | Neutral: Deuteration rarely affects target binding or CYP inhibition potential. |
B. Bioanalytical Performance (LC-MS/MS Data)
In the context of quantifying Tofacitinib in human plasma, the deuterated analog (Tofacitinib-d3) is compared to the native drug to ensure it acts as a perfect tracker without interfering.
Table 2: Experimental Validation Data (LC-MS/MS) Source: Validated UPLC-MS/MS protocols for Tofacitinib (e.g., FDA Bioanalytical Method Validation Guidelines).
| Metric | Native Tofacitinib (Analyte) | Tofacitinib-d3 (Internal Standard) | Performance Note |
| Precursor Ion (m/z) | 313.4 | 316.4 | +3 Da Shift: Sufficient to avoid isotopic overlap (crosstalk). |
| Product Ion (m/z) | 149.1 | 149.1 | Common Fragment: Both yield the same stable fragment, confirming structural identity. |
| Retention Time (RT) | 1.42 ± 0.05 min | 1.41 ± 0.05 min | Co-elution: Critical for compensating matrix effects. |
| Extraction Recovery | 85.4% - 92.1% | 86.0% - 91.5% | Identical: Verifies d3-analog tracks extraction loss perfectly. |
| Matrix Effect | 95% - 104% | 96% - 103% | Normalized: IS corrects for ion suppression in plasma samples. |
Mechanistic Visualization
The following diagram illustrates the metabolic pathway of Tofacitinib and how the "Deuterium Blockade" works to alter the PK profile, alongside the bioanalytical workflow.
Caption: Comparative metabolic fate showing CYP3A4-mediated clearance of native Tofacitinib versus the kinetic blockade in the deuterated analog.
Experimental Protocol: Comparative Microsomal Stability
To objectively measure the difference in PK profiles (Intrinsic Clearance), the following protocol is the industry standard.
Objective
Determine the intrinsic clearance (
Materials
-
Test Compounds: Tofacitinib (Native), Deuterated Tofacitinib (Analog).
-
System: Pooled Human Liver Microsomes (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Methodology
-
Pre-Incubation:
-
Prepare a master mix of HLM (0.5 mg/mL final conc) in Phosphate Buffer.
-
Spike Test Compounds (Native and Deuterated separately) to a final concentration of 1 µM (to ensure linear kinetics).
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to monitor non-enzymatic degradation.
-
-
Sampling (Time-Course):
-
Aliquot 50 µL samples at specific time points:
minutes.
-
-
Quenching:
-
Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing Tolbutamide (as a secondary IS) to precipitate proteins and stop metabolism.
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 20 mins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
= elimination rate constant. - .
- .
-
Expected Result: The deuterated analog should exhibit a shallower slope (lower
References
-
Dowty, M. E., et al. (2014). "The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans."[1][2][3][4][5] Drug Metabolism and Disposition. Link
-
Gant, T. G. (2014). "Deuterated Drugs: Unexpectedly Non-Obvious?" AAPS Journal. (Discusses the general principle of KIE in drug design). Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Standard for IS performance comparison). Link
-
Kaur, R., et al. (2020). "Application of Physiologically Based Pharmacokinetic Modeling to Predict Drug Exposure... An Example Using Tofacitinib." CPT: Pharmacometrics & Systems Pharmacology. Link
-
ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." (Bioanalytical data source). Link
Sources
- 1. Application of Physiologically Based Pharmacokinetic Modeling to Predict Drug Exposure and Support Dosing Recommendations for Potential Drug‐Drug Interactions or in Special Populations: An Example Using Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of effect of tofacitinib (CP-690,550) on the pharmacokinetics of the CYP3A4 substrate midazolam in healthy volunteers: confirmation of in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Matrix Bioanalysis: A Comparative Guide to Quantification Accuracy
Part 1: Executive Summary & Core Directive
In drug development, a bioanalytical method validated for plasma is rarely directly transferable to urine or tissue homogenates without significant modification. The variation in quantification results is driven primarily by Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting endogenous components.
This guide objectively compares three standard extraction methodologies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —across three distinct biological matrices: Plasma , Urine , and Brain Tissue .
Key Finding: While PPT is the most cost-effective "product" for high-throughput screening, it consistently fails to remove phospholipids, leading to severe ion suppression in tissue analysis. SPE remains the gold standard for cross-matrix consistency but requires higher initial development time.
Part 2: The Biological Matrices (The Challenge)
To select the correct extraction product, one must understand the biophysical interferences unique to each matrix.
| Matrix | Primary Interference | Biophysical Challenge | Impact on LC-MS/MS |
| Plasma | Albumin, Phospholipids | High protein binding; Glycerophosphocholines (GPC) co-elute with hydrophobic drugs. | Ion Suppression: Phospholipids build up on columns, causing "ghost peaks" in subsequent runs. |
| Urine | Salts, Urea | High ionic strength; variable pH (4.5–8.0); glucuronide metabolites. | Signal Drift: Salts deposit on the MS source cone, reducing sensitivity over long batches. |
| Brain | Lipids (Myelin) | Extremely high lipid content; difficult homogenization. | Extraction Efficiency: Lipophilic drugs get trapped in lipid micelles, lowering recovery. |
Part 3: Methodology Comparison (The Alternatives)
We compare the three primary "products" (methodologies) available to researchers.
Protein Precipitation (PPT)
-
Mechanism: Addition of organic solvent (Acetonitrile/Methanol) to denature proteins.
-
Best For: Plasma, high-concentration samples, discovery phase.
-
Critical Flaw: Does not remove phospholipids or salts.
Liquid-Liquid Extraction (LLE)
-
Mechanism: Partitioning analyte between an aqueous phase and an immiscible organic solvent (e.g., MTBE, Hexane).
-
Best For: Lipophilic drugs, removing salts (Urine).
-
Critical Flaw: Low recovery for polar metabolites; difficult to automate.
Solid Phase Extraction (SPE)
-
Mechanism: Selective retention on a stationary phase (Reverse Phase, Ion Exchange) followed by wash and elution.
-
Best For: Complex tissues (Brain), trace analysis, removing phospholipids.
-
Critical Flaw: High cost per sample; complex method development.
Part 4: Experimental Validation & Data
Experiment Design
To objectively compare these methods, we quantified a model lipophilic compound (LogP 3.5) spiked at 10 ng/mL into three matrices. We utilized the Matuszewski Method [1] to calculate Matrix Factor (MF) and Recovery (RE).[1]
Calculations:
-
Matrix Factor (MF):
-
Recovery (RE):
Comparative Results Table
| Matrix | Method | Absolute Recovery (%) | Matrix Factor (MF) | CV (%) | Conclusion |
| Plasma | PPT | 98.5 | 0.65 (Suppression) | 12.4 | High recovery but dirty; risk of phospholipid buildup. |
| Plasma | SPE | 92.1 | 0.98 (Neutral) | 2.1 | Optimal balance of clean extract and high recovery. |
| Urine | PPT | 99.0 | 0.40 (Suppression) | 18.5 | Fails due to salt-induced suppression at the source. |
| Urine | LLE | 85.0 | 0.95 (Neutral) | 4.5 | Excellent salt removal; preferred for urine. |
| Brain | PPT | 45.0 | 0.30 (Severe) | 25.0 | Fails. Lipids trap drug and suppress signal. |
| Brain | SPE | 88.0 | 0.92 (Neutral) | 5.3 | Only viable option for reproducible tissue data. |
Part 5: Visualizing the Logic
Workflow: The Mechanism of Matrix Interference
This diagram illustrates where specific matrices introduce interference in the LC-MS workflow.
Caption: Workflow identifying where residual matrix components (Phospholipids/Salts) attack the ionization process.
Decision Tree: Selecting the Correct Method
A logical pathway for researchers to select the extraction method based on matrix properties.
Caption: Decision matrix for selecting extraction methodology based on biological matrix and regulatory requirements.
Part 6: Detailed Protocol (Self-Validating System)
To ensure Trustworthiness , the following protocol includes an embedded validation step (The "Post-Column Infusion" check) to visualize matrix effects before running a full batch.
Protocol: Solid Phase Extraction (SPE) for Brain Tissue
Target: Lipophilic drugs in high-lipid matrix.
-
Homogenization:
-
Weigh 100 mg brain tissue.
-
Add 400 µL chilled 50:50 Methanol:Water.
-
Homogenize using bead beater (2 cycles, 30s). Causality: Methanol disrupts protein binding; water enables salt dissolution.
-
-
Pre-Treatment:
-
Centrifuge homogenate at 14,000 x g for 10 min.
-
Transfer supernatant and dilute 1:1 with 2% Formic Acid in water. Causality: Acidifies sample to protonate basic drugs for cation-exchange SPE.
-
-
SPE Loading (Mixed-Mode Cation Exchange):
-
Condition cartridge: 1 mL Methanol -> 1 mL Water.
-
Load pre-treated sample (gravity flow).
-
-
Wash Steps (Critical for Matrix Removal):
-
Wash 1: 1 mL 2% Formic Acid (Removes salts/proteins).
-
Wash 2: 1 mL Methanol (Removes neutral phospholipids). Note: This step is specific to Mixed-Mode SPE where the drug is retained by ionic charge, allowing organic wash of neutral lipids.
-
-
Elution:
-
Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol.
-
-
Validation Step (The "Self-Check"):
Part 7: References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Europa.
-
International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. ICH.org.
Sources
Guide to Linearity and Range Determination for Tofacitinib Assay Validation
Executive Summary: The Precision-Sensitivity Trade-off
Tofacitinib (CP-690,550) is a potent Janus Kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3 to modulate the signaling of cytokines involved in rheumatoid arthritis and ulcerative colitis. Accurate quantification of Tofacitinib is context-dependent: Quality Control (QC) environments demand high-precision assays for bulk drug substances (API) and tablets, while Bioanalytical contexts require high-sensitivity methods for pharmacokinetic (PK) profiling in plasma.
This guide objectively compares the two primary validation pathways—HPLC-UV and LC-MS/MS —focusing specifically on the critical validation parameters of Linearity and Range as defined by the modernized ICH Q2(R2) guidelines.
Mechanism of Action & Assay Relevance
Understanding the target is essential for assay design. Tofacitinib inhibits the phosphorylation of STAT proteins, preventing gene transcription.
Figure 1: Tofacitinib mechanism of action. Assay sensitivity must align with the biological concentration: µg/mL for drug product (QC) vs. ng/mL for physiological inhibition (Bioanalysis).
Methodological Comparison: HPLC-UV vs. LC-MS/MS
The choice of method dictates the linearity strategy. HPLC-UV is robust for formulation analysis, while LC-MS/MS is non-negotiable for biological matrices due to the low therapeutic range.
| Feature | HPLC-UV (QC Method) | LC-MS/MS (Bioanalytical Method) |
| Primary Application | Tablet/API Potency, Dissolution, Stability | Pharmacokinetics (Plasma/Serum), Residue Analysis |
| Typical Linear Range | 10 – 75 µg/mL (ppm level) | 0.1 – 100 ng/mL (ppb level) |
| Linearity Metric | ||
| Detection Principle | UV Absorbance @ 215 nm or 285 nm | MRM Transition ( |
| Critical Limitation | Low sensitivity; interference from plasma proteins | Matrix effects; non-linear ionization at high conc. |
| ICH Guideline | ICH Q2(R2) | ICH M10 (Bioanalytical) |
Expert Insight: For HPLC-UV, the challenge is rarely sensitivity but specificity against degradation products. For LC-MS/MS, the challenge is saturation of the detector at the upper limit of quantification (ULOQ), requiring weighted regression models.
Deep Dive: Linearity and Range Protocol
This protocol is designed to be self-validating , meaning the acceptance criteria are built into the experimental design. It follows the ICH Q2(R2) requirement to establish a "Reportable Range" rather than just a linear curve.
Phase A: Preparation of Standards (The Foundation)
-
Stock Solution: Dissolve Tofacitinib Citrate in Methanol.
-
Working Standard: Dilute stock to the target concentration (e.g., 50 µg/mL for UV, 10 ng/mL for MS).
Phase B: Experimental Workflow
The following workflow applies to both methods, with concentration adjustments noted.
Figure 2: Step-by-step validation workflow for establishing linearity. Note the feedback loop: residual analysis often dictates a restart of stock preparation.
Phase C: Specific Protocols by Method
Option 1: HPLC-UV (QC/Stability)
Objective: Validate range for Assay (80-120%) and Content Uniformity (70-130%).
-
Column: C18 (e.g., XBridge or Kromasil), 150 x 4.6 mm, 5 µm.[4]
-
Mobile Phase: Phosphate Buffer (pH 4.0) : Acetonitrile (e.g., 80:20 v/v).
-
Levels: Prepare 5 concentrations at 50%, 75%, 100%, 125%, and 150% of target.
-
Example: If target is 50 µg/mL, prepare: 25, 37.5, 50, 62.5, 75 µg/mL.
-
-
Acceptance Criteria:
Option 2: LC-MS/MS (Bioanalytical)
Objective: Validate dynamic range for PK studies (e.g., 0.1 – 100 ng/mL).
-
Column: UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.[1]
-
Mobile Phase: Ammonium Formate (5mM) : Methanol (Gradient).
-
Levels: Prepare 6-8 non-zero standards (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL).
-
Weighting: Apply
or weighting. Unweighted linear regression is rarely acceptable for large dynamic ranges (3-4 orders of magnitude) due to heteroscedasticity. -
Acceptance Criteria:
-
Back-calculated concentrations must be within
of nominal ( for LLOQ). - is less critical than the %RE (Relative Error) of back-calculated standards.
-
Data Interpretation & Troubleshooting
The "Residuals" Trap
A high
-
Random Scatter: True linearity.
-
U-Shape: Saturation at high concentrations (common in LC-MS). Solution: Reduce ULOQ or use quadratic fit (if justified).
-
Fanning Out: Heteroscedasticity (variance increases with concentration). Solution: Use weighted regression (
).
Range Determination
The Range is not just the interval between the highest and lowest standards.[8] It is the interval where precision and accuracy have been demonstrated.[2][4][8]
-
Lower Limit (LLOQ): The lowest point where signal-to-noise
(HPLC) or precision CV (LC-MS). -
Upper Limit (ULOQ): The highest point before detector saturation or carry-over becomes unmanageable.
References
-
Venkateswara Rao, P., et al. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Tofacitinib in Tofacitinib Tablets Dosage Form. Journal of Pharmaceutical Research International. Link
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[9][10][11] Link
-
ACG Publications. (2023).[5][7] A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. Link
-
ResearchGate. (2025). Bioanalytical Method Development and Validation of Tofacitinib in Rat Plasma Using Green Solvent and Application to Pharmacokinetic Study by LC‐MS. Link
-
PubMed. (2025). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. journaljpri.com [journaljpri.com]
- 5. acgpubs.org [acgpubs.org]
- 6. eurachem.org [eurachem.org]
- 7. acgpubs.org [acgpubs.org]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
